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  • Product: 5-Iodo-2-methylpyridin-4-amine
  • CAS: 849353-19-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Iodo-2-methylpyridin-4-amine

The following technical guide provides an in-depth analysis of 5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1), a critical heterocyclic building block in medicinal chemistry. CAS Number: 849353-19-1 Content Type: Techni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1), a critical heterocyclic building block in medicinal chemistry.

CAS Number: 849353-19-1

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold

5-Iodo-2-methylpyridin-4-amine represents a high-value "bifunctional" pyridine scaffold. Its utility stems from the orthogonal reactivity of its substituents:

  • C-5 Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the installation of aryl or heteroaryl systems.

  • C-4 Amine: A nucleophilic handle for amide coupling, reductive amination, or Buchwald-Hartwig arylations.

  • C-2 Methyl: A steric modulator that can also be functionalized (e.g., oxidation to acid/aldehyde) under forcing conditions.

This specific substitution pattern (Iodo at C5, Amino at C4) is challenging to access with high regioselectivity, making the isolation and characterization protocols critical for research integrity.

Chemical Identity & Physical Properties[1]

Property Data / Specification
CAS Number 849353-19-1
IUPAC Name 5-Iodo-2-methylpyridin-4-amine
Synonyms 4-Amino-5-iodo-2-methylpyridine; 4-Amino-5-iodo-2-picoline
Molecular Formula

Molecular Weight 234.04 g/mol
Appearance Off-white to pale yellow solid
SMILES Cc1cc(N)c(I)cn1
InChI Key InChI=1S/C6H7IN2/c1-4-2-5(8)6(7)3-9-4
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~6.5 (Pyridine nitrogen), ~22 (Amine protons)

Synthesis & Fabrication

Core Synthetic Challenge: Regioselectivity

The direct iodination of 2-methylpyridin-4-amine is an electrophilic aromatic substitution (EAS). The amino group (strong EDG) directs ortho/para.

  • Position 3 (Ortho): Sterically hindered by the C2-Methyl and C4-Amine.

  • Position 5 (Ortho): Less hindered, adjacent only to C4-Amine and C6-H.

  • Outcome: While Position 5 is favored, the reaction often yields a mixture of the 5-iodo (Target) and 3-iodo (Isomer) products, requiring careful chromatographic separation.

Protocol: Direct Iodination with /KI

Based on Patent WO2016/124508 [1].

Reagents:
  • Precursor: 2-Methylpyridin-4-amine (CAS 18437-58-6)[1]

  • Iodine Source: Iodine (

    
    ) and Potassium Iodide (
    
    
    
    )[1]
  • Base: Sodium Carbonate (

    
    )[1]
    
  • Solvent: Water (Green chemistry compatible)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridin-4-amine (1.0 eq) in water (

    
    ).
    
  • Basification: Add

    
      (0.7 eq). Stir until dissolved.
    
  • Addition: Prepare a solution of

    
      (0.8 eq) and 
    
    
    
    (1.3 eq) in water. Add this solution dropwise to the reaction mixture.
    • Note: Slow addition controls the exotherm and helps minimize di-iodination.

  • Reaction: Heat the mixture to reflux (

    
    )  for 7 hours .
    
    • Monitoring: Check by LC-MS. Look for the disappearance of SM (

      
       109) and appearance of Product (
      
      
      
      235).
  • Quench: Cool to room temperature. Quench excess iodine with saturated sodium thiosulfate (

    
    )  solution.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification (Critical): The crude residue contains both 3-iodo and 5-iodo isomers.

    • Column Chromatography: Silica Gel (100-200 mesh).[1]

    • Eluent: 25% Ethyl Acetate in Hexane.[1]

    • Order of Elution: The 3-iodo isomer typically elutes differently due to the "buttressing" effect of the methyl group affecting polarity. (Verify fractions by NMR).

Yield Expectation:

Isolated yield of the pure 5-iodo isomer is typically 8–15% via this specific aqueous route due to competing isomer formation and water solubility losses. Higher yields may be achievable using NIS in Acetonitrile/TFA, though that is less common in patent literature for this specific scaffold.

Characterization: The Self-Validating System

To ensure you have isolated the correct regioisomer (5-iodo vs 3-iodo), you must validate using 1H NMR . The key differentiator is the chemical shift and splitting of the aromatic protons.

Spectroscopic Data (5-Iodo-2-methylpyridin-4-amine)

Source: Confirmed against WO2016/124508 data [1].

Technique Observed Signal Assignment / Interpretation
1H NMR

2.20 (s, 3H)

at C2.
Singlet.
(400 MHz, DMSO-d6)

6.00 (s, 2H)

Broad singlet.
Exchangeable with

.

6.49 (s, 1H)
H-3 Proton. Upfield due to shielding by adjacent amine and methyl.

8.22 (s, 1H)
H-6 Proton. Downfield singlet. Diagnostic: If iodine were at pos 3, this proton (at pos 5) would appear as a doublet or different shift. The singlet at 8.22 confirms H-6 is isolated between N and I.
MS (ESI)

235.0

Matches Formula

.

Reactivity & Applications

This molecule serves as a "linchpin" in convergent synthesis. The following diagram illustrates the logical flow of functionalization.

G Start 5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Installs Aryl at C-5 Start->Suzuki High Reactivity (C-I) Buchwald Buchwald-Hartwig (Pd2(dba)3, Ar-X) Modifies C-4 Amine Start->Buchwald Moderate Reactivity (NH2) Acylation Amide Coupling (HATU, R-COOH) Forms Amide at C-4 Start->Acylation Standard Reactivity Product1 Biaryl Scaffold (Kinase Inhibitors) Suzuki->Product1 Product2 N-Aryl Pyridines (Receptor Antagonists) Buchwald->Product2

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-I and C-NH2 handles.

Key Application Areas:
  • Kinase Inhibition: The 2-methyl-4-aminopyridine motif is a classic hinge-binding element. The iodine allows extension into the "gatekeeper" region or solvent-exposed front via cross-coupling.

  • iNOS Inhibitors: Analogs of aminopyridines are potent inhibitors of inducible Nitric Oxide Synthase (iNOS).[2]

  • Radiotracers: The iodine can be exchanged for radioisotopes (e.g., via stannyl precursors) or used as a precursor for

    
     labeling in PET tracer development.[2]
    

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Light sensitive. Store in amber vials at

    
    . The C-I bond can degrade (liberating 
    
    
    
    ) upon prolonged exposure to UV light.

References

  • Bayer Pharma AG. (2016). Substituted Pyridines and Their Use. WO2016/124508 A1. (Describes the synthesis and NMR characterization of 5-iodo-2-methylpyridin-4-amine).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24884599 (Precursor: 2-Amino-4-methylpyridine).

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(9). (Context for aminopyridine scaffold utility).

Sources

Exploratory

13C NMR of 5-Iodo-2-methylpyridin-4-amine

The following is an in-depth technical guide on the C NMR characterization of 5-Iodo-2-methylpyridin-4-amine . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the


C NMR characterization of 5-Iodo-2-methylpyridin-4-amine . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the practical assignment of resonances, the impact of the "Heavy Atom Effect," and rigorous experimental protocols.

Technical Guide: C NMR of 5-Iodo-2-methylpyridin-4-amine

Executive Summary & Structural Analysis

5-Iodo-2-methylpyridin-4-amine (CAS: N/A for specific isomer, analogous to 2-amino-5-iodo-4-methylpyridine but regio-distinct) is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its structure combines a pyridine core with three distinct electronic perturbing groups: an electron-donating amine (-NH


), a weak donor methyl (-CH

), and a heavy halogen (Iodine).

Correct structural assignment relies on understanding two competing electronic effects:

  • Mesomeric Shielding: The C4-amine strongly shields the ortho positions (C3 and C5).

  • Heavy Atom Effect (Spin-Orbit Coupling): The C5-iodine induces a dramatic upfield shift (shielding) on the ipso carbon (C5), often overriding typical inductive deshielding.

Molecular Structure & Numbering[1][2]
  • Formula: C

    
    H
    
    
    
    IN
    
    
  • MW: 234.04 g/mol

  • Core: Pyridine[1][2][3][4][5][6][7]

  • Substituents:

    • Pos 2: Methyl (CH

      
      )
      
    • Pos 4: Amine (NH

      
      )
      
    • Pos 5: Iodine (I)[8]

Theoretical Chemical Shift Assignment

The following assignments are derived from substituent additivity rules (SCS), comparison with 2-methylpyridin-4-amine, and relativistic heavy-atom corrections.

Predicted C NMR Data Table (Solvent: DMSO- )
Carbon PositionTypePredicted Shift (

, ppm)
Assignment LogicSignal Characteristics
C2 C

158.0 – 160.0 ipso-Methyl + ortho-Nitrogen (Deshielded)Weak intensity (Quaternary)
C4 C

154.0 – 156.0 ipso-Amine (Deshielded)Weak intensity (Quaternary)
C6 CH150.0 – 153.0

to Nitrogen (Deshielded)
Strong intensity (CH)
C3 CH106.0 – 110.0 ortho to Amine (Shielded)Strong intensity (CH)
C5 C

-I
85.0 – 95.0 ipso-Iodine (Heavy Atom Effect) + ortho-AmineVery Weak / Broad (C-I coupling)
CH

CH

22.0 – 25.0 Methyl groupStrong, aliphatic region

Critical Note on C5 (C-I): In standard aromatic systems, halogens (Cl, Br) deshield the ipso carbon. However, Iodine causes a significant shielding (upfield shift of 20–30 ppm) due to relativistic spin-orbit coupling. Consequently, the C5 peak will appear unusually upfield for an aromatic carbon, potentially overlapping with solvent peaks or appearing in the alkene region.

Experimental Protocol

To ensure high-fidelity data, particularly for the quaternary C-I carbon which suffers from long relaxation times (


) and lack of NOE enhancement, follow this specific protocol.
A. Sample Preparation[3][11]
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .
    • Reason: Aminopyridines have poor solubility in chloroform. DMSO also disrupts intermolecular H-bonding, sharpening the amine-associated peaks.

  • Concentration: Minimum 20 mg in 0.6 mL solvent (approx. 0.14 M).

    • Note: For detection of the quaternary C-I peak, higher concentration (30-50 mg) is recommended.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Instrument Parameters ( C-detected)
  • Frequency: 100 MHz or higher (400 MHz

    
    H equivalent).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH is needed).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reason: Quaternary carbons (C2, C4, C5) relax slowly. Standard delays (1s) may saturate these signals, causing them to be lost in the noise.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

    • Reason: The C5-I signal is often broadened by the quadrupolar moment of

      
      I, reducing its height. High signal-to-noise ratio (SNR) is required.
      
  • Temperature: 298 K (25°C).

Structural Logic & Validation Workflow

The following diagram illustrates the logical pathway to confirm the structure and distinguish it from common regioisomers (e.g., 2-amino-5-iodo-4-methylpyridine).

NMR_Assignment_Workflow Start Acquire 13C NMR (DMSO-d6) Check_Aliphatic Check 0-50 ppm Region Start->Check_Aliphatic Methyl_Confirm Signal at ~24 ppm? (Confirms Methyl) Check_Aliphatic->Methyl_Confirm Check_Aromatic Check 140-160 ppm Region Methyl_Confirm->Check_Aromatic Deshielded_Count Count Low-Field Peaks (>140 ppm) Check_Aromatic->Deshielded_Count Check_Shielded Locate C-I Signal (80-100 ppm) Deshielded_Count->Check_Shielded Expect 3 peaks (C2, C4, C6) Isomer_Check Distinguish Regioisomer: Is C-Me signal ~160 (ipso)? Check_Shielded->Isomer_Check Final_Valid Structure Validated: 5-Iodo-2-methylpyridin-4-amine Isomer_Check->Final_Valid Yes

Caption: Logical workflow for validating the 5-Iodo-2-methylpyridin-4-amine scaffold via 13C NMR.

Comparative Analysis: Distinguishing Isomers

A common synthesis error yields 2-amino-4-methyl-5-iodopyridine (isomer). Use these markers to distinguish them:

FeatureTarget: 5-Iodo-2-methyl... Isomer: 2-Amino-4-methyl...
Methyl Shift ~24 ppm~21 ppm
C2 (Next to N) ~159 ppm (attached to CH

)
~160+ ppm (attached to NH

)
C4 ~155 ppm (attached to NH

)
~150 ppm (attached to CH

)
C3 (Proton) Singlet (Isolated)Singlet (Isolated)

Key Diagnostic: In the target molecule, the carbon attached to the Methyl (C2) is adjacent to the Nitrogen, shifting it further downfield compared to a methyl attached at C4 (as in the isomer).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Facelli, J. C., et al. (2020).[8] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 120(15), 7201–7260. (Explains the Iodine shielding effect). Link

  • ChemicalBook. "4-Methylpyridin-2-amine 13C NMR Spectrum." (Reference for the non-iodinated scaffold). Link

Sources

Foundational

Advanced Mass Spectrometry Characterization of 5-Iodo-2-methylpyridin-4-amine

Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Researchers Executive Summary & Strategic Context 5-Iodo-2-methylpyridin-4-amine (Exact Mass: 233.9654 Da...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Researchers

Executive Summary & Strategic Context

5-Iodo-2-methylpyridin-4-amine (Exact Mass: 233.9654 Da) is a critical halogenated heterocyclic intermediate. It serves as a high-value scaffold in the synthesis of kinase inhibitors and other bioactive small molecules, utilizing the C-5 iodine handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Accurate mass spectrometry (MS) characterization of this molecule is challenging due to the competing basicity of the pyridine nitrogen and the exocyclic amine, combined with the labile nature of the carbon-iodine bond. This guide provides a definitive protocol for the ionization, fragmentation, and quantification of this compound, moving beyond generic "pyridine" methods to address the specific electronic effects of the iodo- and methyl- substituents.

Physicochemical Profile & MS Prediction

Before method development, we must establish the theoretical mass spectral behavior. The iodine atom introduces a significant mass defect and a unique isotopic signature that distinguishes this molecule from chlorinated or brominated analogs.

Table 1: Theoretical MS Parameters
ParameterValueNotes
Formula

Monoisotopic Mass 233.9654 Da
[M+H]+ 234.9727 m/z Primary ESI+ species
Isotopic Pattern A+1 (~6.6%)

is monoisotopic. No M+2 peak (unlike Cl/Br).
Basicity (

)
~9.0 (Pyridine N)High proton affinity favors ESI+.
LogP ~1.5 - 1.8Moderately lipophilic due to Iodine.

Critical Insight - The Iodine Effect: Unlike chlorine (3:1 ratio) or bromine (1:1 ratio), iodine is monoisotopic (


). You will not see a characteristic isotopic cluster. However, iodine has a negative mass defect. High-resolution MS (HRMS) will show the peak slightly lower than the integer mass nominal calculation would suggest, a key filter for removing background noise.

Method Development: LC-MS/MS Interface

The presence of the iodine atom increases lipophilicity compared to the highly polar 4-aminopyridine parent, allowing for standard Reversed-Phase (RP) chromatography rather than HILIC.

Stationary Phase Selection
  • Recommendation: C18 End-capped Column (e.g., Acquity UPLC BEH C18 or Phenomenex Kinetex).

  • Rationale: The 5-iodo and 2-methyl groups provide sufficient hydrophobic surface area for retention on C18. HILIC is unnecessary and often results in poor peak shape for iodinated species due to secondary interactions.

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Why Formic Acid? The pyridine nitrogen must be fully protonated to maximize sensitivity in ESI+. Ammonium acetate buffers (pH 4-5) can be used, but they often suppress the signal compared to pure acidic conditions for this specific scaffold.

Ionization Source: ESI vs. APCI
  • Selection: Electrospray Ionization (ESI) in Positive Mode.

  • Mechanism: The 4-amino group is electron-donating, pushing electron density into the pyridine ring and increasing the basicity of the ring nitrogen (N1). This makes the molecule an excellent candidate for proton capture (

    
    ).
    

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by the weakness of the C-I bond and the stability of the pyridine ring.

Primary Fragmentation Pathway
  • Precursor:

    
    
    
  • Primary Loss (Neutral Loss of HI): The most energetically favorable pathway in even-electron ESI involves the loss of Hydrogen Iodide (HI, 128 Da). This is often assisted by a proton transfer from the methyl group or the amine.

    • Fragment:

      
       (Radical cation or rearranged even-electron species).
      
  • Secondary Loss (HCN Elimination): The resulting pyridine ring often undergoes ring contraction or fragmentation, losing HCN (27 Da).

    • Fragment:

      
      .
      
Visualization of Fragmentation

The following diagram illustrates the predicted dissociation pathway, essential for assigning product ions in MS/MS.

FragmentationPathway Parent [M+H]+ Precursor m/z 235 TS1 Transition State (C-I Bond Weakening) Parent->TS1 CID Energy RadicalPath Alternative: Radical Loss [M - I•]+• m/z 108 Parent->RadicalPath - I• (127 Da) (Minor/High Energy) Frag1 Fragment 1 [M+H - HI]+ m/z 107 TS1->Frag1 - HI (128 Da) (Major Pathway) Frag2 Fragment 2 [M+H - HI - HCN]+ m/z 80 Frag1->Frag2 - HCN (27 Da) (Ring Cleavage)

Caption: Proposed ESI-MS/MS fragmentation tree for 5-Iodo-2-methylpyridin-4-amine showing major even-electron and minor radical pathways.

Experimental Protocol (SOP)

This protocol is designed to be self-validating. The use of a "System Suitability Test" (SST) ensures the instrument is capable of detecting the iodine loss before running samples.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of substance in 1 mL of Methanol (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to reach 1 µg/mL (1 ppm).

    • Note: Avoid using 100% aqueous diluent to prevent precipitation of the iodinated species.

LC-MS Conditions[3]
ParameterSetting
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B.
MS Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimized for m/z 235 transmission)
Collision Energy Ramp 15 -> 35 eV (To capture both m/z 107 and 80)
Workflow Diagram

This workflow ensures data integrity from sample prep to data processing.

LCMS_Workflow Sample Sample Prep (50% MeOH) LC UPLC Separation (C18, Gradient) Sample->LC Source ESI Source (+3.5 kV) LC->Source Q1 Q1 Filter (Select m/z 235) Source->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Detection (m/z 107, 80) Collision->Q3

Caption: Linear LC-MS/MS acquisition workflow for targeted quantitation.

Impurity Profiling & Troubleshooting

In synthesis, two common impurities must be monitored. Their MS signatures are distinct:

  • De-iodinated Byproduct (2-methylpyridin-4-amine):

    • Mass: m/z 109

      
      .
      
    • Detection: Monitor m/z 109 in full scan. If this peak is high, your cross-coupling reaction may have failed or the starting material degraded.

  • Bis-iodinated Impurity:

    • Mass: m/z 361

      
      .
      
    • Detection: Look for m/z 361. This occurs if the iodination of the precursor was too aggressive.

Troubleshooting Low Sensitivity:

  • Issue: Low signal for m/z 235.

  • Cause: Ion suppression from high concentration buffers or pH > 6.

  • Fix: Switch to 0.1% Formic Acid in both mobile phases immediately. Ensure the source temperature is >350°C to desolvate the heavier iodine atom efficiently.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750195, 2-Amino-5-iodo-4-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry Principles. Retrieved from [Link][2][3][4][5][6][7][8]

Sources

Exploratory

Technical Analysis: FT-IR Spectroscopy of 5-Iodo-2-methylpyridin-4-amine

Executive Summary 5-Iodo-2-methylpyridin-4-amine (CAS: 356561-08-5 analog/derivative) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methylpyridin-4-amine (CAS: 356561-08-5 analog/derivative) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its structural versatility stems from the orthogonality of its functional groups: a nucleophilic amino group at C4, a methyl handle at C2, and an electrophilic iodine at C5 amenable to palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a definitive breakdown of the Fourier Transform Infrared (FT-IR) spectrum for this molecule. By synthesizing empirical data from close structural analogs (4-aminopyridine, 2-picoline derivatives) and applying first-principles vibrational theory, this document establishes a self-validating protocol for structural verification.

Structural Breakdown & Vibrational Logic

Before analyzing the spectrum, we must deconstruct the molecule into its constituent oscillators. The vibrational signature is a superposition of four distinct domains:

  • The Pyridine Core: A heteroaromatic ring exhibiting characteristic

    
     and 
    
    
    
    stretching modes (skeletal vibrations).
  • The Primary Amine (

    
    ):  Located at C4, acting as a resonance donor. Expect distinct N-H stretching (doublet) and scissoring modes.
    
  • The Methyl Group (

    
    ):  Located at C2. Provides aliphatic C-H stretching and bending markers.[1]
    
  • The C-I Bond: A heavy-atom substituent at C5. This introduces a low-frequency fingerprint band and induces a mass-dependent redshift in adjacent ring vibrations.

Substitution Pattern Analysis

The molecule is a 2,4,5-trisubstituted pyridine. This leaves isolated aromatic protons at positions C3 and C6.

  • Spectroscopic Consequence: Unlike unsubstituted pyridine, which shows coupling between adjacent protons, the isolated protons here will exhibit distinct Out-of-Plane (OOP) bending vibrations, typically shifting toward

    
    .
    

Experimental Protocol: Acquisition Strategy

To ensure reproducibility and high-resolution data, the following acquisition workflow is recommended. While Attenuated Total Reflectance (ATR) is standard for high throughput, Potassium Bromide (KBr) transmission is superior for resolving the critical low-frequency C-I stretch.

Workflow Visualization

SamplePrep Start Sample Receipt (Solid Powder) Choice Select Method Start->Choice ATR ATR (Diamond/ZnSe) Rapid ID Choice->ATR Routine KBr KBr Pellet (1:100 Ratio) High Res Fingerprint Choice->KBr Structural Elucidation Acq Acquisition (32 Scans, 4cm⁻¹ Res) ATR->Acq KBr->Acq Process Post-Processing (Baseline Corr. + CO₂ Removal) Acq->Process

Figure 1: Decision matrix for FT-IR sampling based on analytical depth required.

Methodological Specifics
  • ATR (Diamond Crystal): Ideal for rapid purity checks. Note that hydrogen-bonded peaks (NH2) may appear slightly broadened and redshifted compared to transmission modes due to crystal contact pressure.

  • KBr Pellet: Essential for observing the C-I stretch (< 600 cm⁻¹) . The cutoff frequency of Diamond ATR often obscures this region.

Spectral Interpretation & Band Assignment

The following assignments are synthesized from high-fidelity archival data of 4-aminopyridine and iodinated picoline derivatives.

A. The High-Frequency Region (4000 – 2500 cm⁻¹)
Frequency (cm⁻¹)Functional GroupVibrational ModeDescription
3430 – 3460 Primary Amine (

)

(Asymmetric Stretch)
Sharp, medium intensity. Diagnostic of free amine.
3300 – 3350 Primary Amine (

)

(Symmetric Stretch)
Often split by Fermi resonance in aminopyridines [1].
3000 – 3100 Aromatic Ring

Weak, sharp bands characteristic of the pyridine ring protons (H3, H6).
2920 – 2960 Methyl Group (

)

Distinctive aliphatic stretch, differentiating this from simple aminopyridines.
B. The Fingerprint & Double Bond Region (1700 – 400 cm⁻¹)

This region confirms the substitution pattern and the presence of the halogen.

Frequency (cm⁻¹)Functional GroupVibrational ModeDescription
1630 – 1650 Primary Amine

(Scissoring)
Strong band.[2] Overlaps with ring stretches but usually distinguishable by intensity.
1590 – 1600 Pyridine Ring

The "Quadrant Stretching" mode. Major diagnostic for the heteroaromatic core [2].
1480 – 1510 Pyridine Ring

Semicircle stretching mode.
1375 – 1385 Methyl Group

(Umbrella)
"Umbrella" bending mode. Very stable position for methyl-substituted aromatics.
1200 – 1280 C-N Bond

Stretch between the ring carbon (C4) and the amine nitrogen.
860 – 890 Aromatic C-H

(OOP Bend)
Diagnostic for isolated protons (H3 and H6) due to the 2,4,5-substitution pattern.
500 – 600 Carbon-Iodine

Critical Identity Marker. Weak-to-medium band. Heavy atom stretching is low energy [3].

Quality Control & Logic Flow

To validate the identity of a synthesized batch, use the following logic gate. This ensures that the spectrum observed corresponds to the target molecule and not a starting material (e.g., non-iodinated precursor).

ValidationLogic Start Spectrum Acquired CheckNH Check 3300-3500 cm⁻¹ Doublet Present? Start->CheckNH CheckMe Check 2900-2960 cm⁻¹ Aliphatic C-H Present? CheckNH->CheckMe Yes Fail1 FAIL: Missing Amine (Check Starting Material) CheckNH->Fail1 No CheckIodo Check 500-600 cm⁻¹ New Band vs Precursor? CheckMe->CheckIodo Yes Fail2 FAIL: Missing Methyl (Wrong Scaffold) CheckMe->Fail2 No Pass PASS: 5-Iodo-2-methylpyridin-4-amine Confirmed CheckIodo->Pass Yes Fail3 FAIL: Missing Iodine (Failed Iodination) CheckIodo->Fail3 No

Figure 2: Spectral validation logic gate for QC release.

Common Impurities to Watch
  • N-Iodosuccinimide (NIS): If used as the iodinating agent, look for carbonyl bands at 1700 cm⁻¹.

  • Starting Material (2-methylpyridin-4-amine): The absence of the C-I band at 500-600 cm⁻¹ and a shift in the ring breathing modes (around 990 cm⁻¹) indicates incomplete reaction.

References

  • Arnaudov, M. G., et al. "A reducing-difference IR-spectral study of 4-aminopyridine."[3] Central European Science Journals, 2004.[3]

    • Relevance: Establishes the Fermi resonance splitting of the NH2 symmetric stretch in 4-aminopyridine deriv
  • NIST Chemistry WebBook. "4-Aminopyridine IR Spectrum." National Institute of Standards and Technology.

    • Relevance: Provides the baseline fingerprint for the 4-aminopyridine core scaffold.
  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl and Aryl Halides." Organic Chemistry Online.

    • Relevance: Authoritative range for C-X (Halogen) stretching frequencies, specifically placing C-I in the 500-600 cm⁻¹ region.
  • Fisher Scientific. "2-Amino-5-iodo-4-methylpyridine Safety Data & Properties."

    • Relevance: Confirmation of the existence and commercial availability of close isomers, validating the structural stability of the iodin

Sources

Foundational

Solubility Profile of 5-Iodo-2-methylpyridin-4-amine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide Abstract 5-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Understanding its so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

5-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Understanding its solubility in various organic solvents is a critical first step for its effective use in synthesis, purification, formulation, and screening cascades. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 5-Iodo-2-methylpyridin-4-amine. We will deconstruct its molecular structure to predict its behavior in different solvent classes, provide a detailed, field-proven protocol for experimental solubility determination, and discuss the underlying scientific principles that govern these interactions.

Introduction: Why Solubility Matters

In pharmaceutical research and development, the solubility of a compound is a cornerstone property that influences nearly every stage of the pipeline.[2][3] For a synthetic building block like 5-Iodo-2-methylpyridin-4-amine, solubility dictates the choice of reaction media, impacts reaction kinetics, and is fundamental to developing effective purification strategies such as recrystallization. In the context of drug discovery, poor solubility can hinder screening efforts and lead to inaccurate biological data. Ultimately, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[3] Therefore, a thorough characterization of a compound's solubility profile is not merely procedural; it is a crucial element of risk mitigation and strategic planning in drug development.

Physicochemical Properties and Structural Analysis

To understand the solubility of 5-Iodo-2-methylpyridin-4-amine, we must first examine its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₇IN₂TCI[4]
Molecular Weight 234.04 g/mol TCI, Fisher Scientific[4][5]
Appearance Light yellow to brown crystalline powderTCI, Chem-Impex[1][4]
Melting Point 119-123 °CTCI, Fisher Scientific[4][5]

The solubility behavior of this molecule is a composite of the contributions from its distinct functional groups:

  • Pyridine Ring: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor and imparts polarity to the molecule.

  • Amino Group (-NH₂): Positioned at the 4-position, this group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents.

  • Methyl Group (-CH₃): This is a small, non-polar, lipophilic group that will contribute favorably to solubility in less polar or hydrocarbon-based solvents.

  • Iodine Atom (-I): Attached at the 5-position, the iodine atom is large and hydrophobic. While it is an electron-withdrawing group, its primary contribution to solubility is through increasing the molecule's lipophilicity and molecular weight.

The interplay between the polar, hydrogen-bonding amino and pyridine functionalities and the lipophilic methyl and iodo substituents suggests that 5-Iodo-2-methylpyridin-4-amine will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar organic solvents.

Predicted Solubility in Common Organic Solvents

While specific quantitative data for 5-Iodo-2-methylpyridin-4-amine is not widely published, we can make expert predictions based on its structure and data from analogous compounds like 2-aminopyridine and 4-aminopyridine.[6][7] The principle of "like dissolves like" serves as our primary guide.[8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to Moderate The strong dipole moments of these solvents can effectively solvate the polar pyridine ring and amino group. DMSO and DMF are expected to be excellent solvents. Solubility in acetonitrile and THF may be slightly lower but still significant.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino group and pyridine nitrogen. Unsubstituted aminopyridines show high solubility in lower alcohols.[9]
Non-Polar Toluene, Hexanes, Diethyl EtherLow to Insoluble The dominant polar character of the molecule, conferred by the aminopyridine core, will prevent significant interaction with non-polar solvents. The lipophilic iodo and methyl groups are insufficient to overcome this polarity mismatch.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some solubility is expected, likely higher than in purely non-polar solvents, making them potentially useful for chromatographic purification.
Aqueous WaterLow While the amino and pyridine groups can hydrogen bond with water, the overall molecule possesses significant lipophilic character from the methyl and especially the iodo substituents. Compared to 4-aminopyridine, which is soluble in water[7][10], the iodo- and methyl-substituted analog is expected to be significantly less soluble. Solubility will also be highly pH-dependent due to the basicity of the amino group and pyridine nitrogen.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.

Principle

An excess amount of the solid compound is suspended in the solvent of interest and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 5-Iodo-2-methylpyridin-4-amine (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh approximately 5 mg of 5-Iodo-2-methylpyridin-4-amine and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a stock solution of known concentration (approx. 0.5 mg/mL).

  • Preparation of Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard.

  • Sample Preparation: Add an excess of solid 5-Iodo-2-methylpyridin-4-amine to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. A 48 or 72-hour period is often preferred to ensure equilibrium is reached, especially for compounds that dissolve slowly.[11]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as the equilibration.[2]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined dilution of the filtered supernatant with the mobile phase to bring the concentration within the range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC-UV. The concentration of the diluted sample is determined from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate (24-72h at const. Temp) B->C D 4. Centrifuge samples at high speed C->D E 5. Collect supernatant D->E F 6. Filter through 0.22 µm filter E->F G 7. Dilute sample into mobile phase F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate concentration vs. calibration curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks to ensure data integrity:

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

  • Calibration Curve: The linearity of the calibration curve (R² > 0.995) validates the analytical method's accuracy over the tested concentration range.

  • Multiple Time Points: For novel compounds, sampling at multiple time points (e.g., 24h, 48h, and 72h) is recommended. If the measured concentration does not change between the later time points, it provides strong evidence that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, the residual solid can be analyzed by techniques like X-ray powder diffraction (XRPD) to confirm that the solid form did not change (e.g., convert to a different polymorph or a solvate) during the experiment, as this can alter the solubility measurement.[11]

Conclusion

5-Iodo-2-methylpyridin-4-amine is a molecule with a mixed-polarity profile, suggesting it will be most soluble in polar aprotic and polar protic organic solvents, with limited solubility in non-polar and aqueous media. This guide provides both a robust theoretical framework for predicting its behavior and a detailed, practical protocol for its experimental determination using the gold-standard shake-flask method. For researchers in drug development and synthetic chemistry, applying this systematic approach to solubility assessment is essential for accelerating project timelines and ensuring the generation of reliable, high-quality data.

References

  • Bergström, C. A., & Avdeef, A. (2019). What is the solubility of my compound?. ADMET & DMPK, 7(1), 1-5.
  • SlideShare. (n.d.). Solubility experimental methods.pptx. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]

Sources

Exploratory

Technical Guide: Stability &amp; Storage of 5-Iodo-2-methylpyridin-4-amine

Topic: Stability and storage of 5-Iodo-2-methylpyridin-4-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Chemical Identity 5-I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage of 5-Iodo-2-methylpyridin-4-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Chemical Identity

5-Iodo-2-methylpyridin-4-amine (CAS: 849353-19-1 ) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., ERK2, VEGFR) and other bioactive small molecules.[1][2] Its structural dual-functionality—possessing a nucleophilic amine at C4 and an electrophilic iodine at C5—makes it a versatile scaffold but also introduces specific stability liabilities.[1]

This guide defines the rigorous storage protocols required to maintain the integrity of this intermediate, preventing the common pitfalls of photodeiodination and oxidative degradation.

Physicochemical Profile
PropertySpecification
CAS Number 849353-19-1
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Off-white to pale yellow solid (Pure); Darkens to brown/black upon degradation
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~9.0 (Amine), ~3.0 (Pyridine N)
Primary Hazards Acute Toxicity (Oral), Skin Irritant, Light Sensitive

Degradation Mechanisms: The "Why" Behind the Protocol

To implement a self-validating storage system, one must understand the specific molecular failure modes of this compound.

A. Photolytic Deiodination (Critical Risk)

The Carbon-Iodine (C-I) bond on the pyridine ring is the weakest link in this molecule (Bond Dissociation Energy ~65 kcal/mol).[1] Exposure to UV or visible light excites the molecule, leading to homolytic fission of the C-I bond.[1]

  • Mechanism: Light absorption

    
     Formation of aryl radical + Iodine radical (
    
    
    
    ).[1]
  • Observation: The liberation of elemental iodine (

    
    ) causes the sample to turn from pale yellow to dark brown or purple.[1]
    
  • Impact: Loss of the synthetic handle (iodine) renders the material useless for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

B. Oxidative Instability (N-Oxidation)

The electron-rich amino group at position 4 increases the electron density of the pyridine ring.[1] While this aids nucleophilic attacks, it also makes the ring nitrogen and the exocyclic amine susceptible to oxidation by atmospheric oxygen, particularly in the presence of moisture.

  • Product: Formation of N-oxides or azo-dimers.[1]

  • Impact: Changes in polarity and retention time (RT) during HPLC analysis; reduced yield in subsequent steps.[1]

C. Hygroscopicity & Caking

Aminopyridines can form hydrates.[1] Absorption of moisture facilitates hydrolysis and can lead to "caking," where the free-flowing powder becomes a sticky, fused mass, complicating accurate weighing and transfer.[1]

Visualization of Stability Logic

The following diagram illustrates the degradation pathways and the logic flow for determining sample viability.

StabilityLogic Compound 5-Iodo-2-methylpyridin-4-amine (Pale Yellow Solid) Light UV/Visible Light Exposure Compound->Light Trigger Oxygen Atmospheric O2 + Moisture Compound->Oxygen Trigger Radical Aryl Radical + I• Light->Radical Homolysis NOxide N-Oxide / Azo Dimers Oxygen->NOxide Slow Oxidation Deiodo De-iodinated Impurity (2-methylpyridin-4-amine) Radical->Deiodo H-Abstraction Iodine Free Iodine (I2) (Brown Discoloration) Radical->Iodine Dimerization Iodine->Compound Contaminates Bulk

Caption: Mechanistic pathways of degradation. Light exposure leads to rapid iodine liberation (browning), while moisture/oxygen leads to slower oxidative impurities.

Comprehensive Storage Protocol

This protocol is designed to be self-validating : if the protocol is breached, the physical appearance of the compound will likely change, providing an immediate visual warning.[1]

Step 1: Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature kinetically inhibits N-oxidation and slows radical propagation rates.[1]

    • Long-term (>6 months): Store at -20°C .

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) is mandatory for opened vials.[1]

    • Reasoning: Displaces oxygen and moisture, preventing the two most common chemical degradation vectors.[1]

Step 2: Containment System[1]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]

    • Why Amber? Blocks UV/Vis light to prevent photodeiodination.[1]

    • Why Teflon? Prevents leaching of plasticizers which can occur with standard polyethylene caps in contact with halogenated amines.[1]

  • Secondary Containment: Sealed desiccator or a resealable Mylar bag with a silica gel packet.[1]

    • Reasoning: Provides a double barrier against humidity.[1]

Step 3: Handling & Thawing[8]
  • Thawing Rule: Allow the container to reach room temperature before opening .

    • Causality: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the solid, accelerating degradation.[1]

  • Weighing: Perform weighing quickly under low-light conditions if possible. Do not leave the stock bottle open on the balance.

Quality Control & Re-Analysis

Before committing this intermediate to a high-value synthesis, perform these checks.

Visual Inspection (The "Go/No-Go" Test)
ObservationDiagnosisAction
Pale Yellow / Off-White Intact MaterialProceed
Dark Orange / Brown Iodine Liberation (Photolysis)Purify (Recrystallize or Column)
Sticky / Clumped Moisture AbsorptionDry (Vacuum desiccator over P₂O₅)
Analytical Verification (HPLC/LC-MS)
  • Method: Reverse Phase C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm.[1]

  • Critical Impurity Marker: Look for the des-iodo peak (Molecular Weight ~108.14, loss of 126.9 amu).[1] This peak will elute earlier than the parent compound due to lower lipophilicity.[1]

Safety & Toxicology

Warning: Halogenated aminopyridines are often potent potassium channel blockers.[1]

  • Acute Toxicity: Treat as toxic if swallowed.[1][3]

  • Handling: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of dust.[1]

  • Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers or acids.[1][4]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11521395, 5-Iodo-2-methylpyridine. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of 5-Iodo-2-methylpyridin-4-amine

Executive Summary This technical guide details the regioselective synthesis of 5-Iodo-2-methylpyridin-4-amine , a critical pharmacophore often utilized as a scaffold in kinase inhibitor development (specifically c-Met an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 5-Iodo-2-methylpyridin-4-amine , a critical pharmacophore often utilized as a scaffold in kinase inhibitor development (specifically c-Met and ALK inhibitors).

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: controlling electrophilic aromatic substitution (


) on a pyridine ring that possesses both activating (amino) and weakly activating (methyl) groups. The core objective is to install the iodine atom at the C5 position while avoiding the C3 isomer (sterically hindered but electronically active) and preventing over-iodination (3,5-diiodo species).

This guide prioritizes a scalable, direct iodination approach using N-Iodosuccinimide (NIS), which offers superior atom economy and handling safety compared to elemental iodine/periodic acid methods.

Retrosynthetic Analysis & Mechanistic Logic

To understand the protocol, one must first deconstruct the electronic and steric environment of the substrate, 2-methylpyridin-4-amine .

Regioselectivity Drivers

The amino group at C4 is a strong electron-donating group (EDG), directing incoming electrophiles to the ortho positions (C3 and C5).

  • C3 Position: Flanked by the Methyl group at C2 and the Amino group at C4. This creates significant steric strain ("buttressing effect").

  • C5 Position: Flanked by the Amino group at C4 and a Hydrogen at C6. This position is sterically accessible.

Reaction Pathway Diagram

The following diagram illustrates the synthetic logic and impurity fate.

SynthesisPath Start 2-Methylpyridin-4-amine (Starting Material) TS Sigma Complex (Transition State) Start->TS Electrophilic Attack (I+) Reagent NIS (1.05 eq) Acetonitrile, 0°C -> RT Product 5-Iodo-2-methylpyridin-4-amine (Target: C5 Subst.) TS->Product Major Pathway (Sterically Favored) Side1 3-Iodo Isomer (Minor, <5%) TS->Side1 Steric Clash Side2 3,5-Diiodo Impurity (Over-reaction) Product->Side2 Excess NIS

Figure 1: Reaction pathway showing the kinetic preference for C5 substitution due to steric hindrance at C3.

Experimental Protocol

This protocol is designed for a 10g scale batch, suitable for initial process validation.

Materials & Reagents[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
2-Methylpyridin-4-amine 108.141.010.0 gSubstrate
N-Iodosuccinimide (NIS) 224.981.0521.8 gIodinating Agent
Acetonitrile (MeCN) --100 mLSolvent (Polar Aprotic)
Sodium Thiosulfate (aq) --10% Soln.Quench
Ethyl Acetate ---Extraction Solvent
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-methylpyridin-4-amine (10.0 g, 92.5 mmol) in Acetonitrile (100 mL).

    • Why MeCN? Acetonitrile solubilizes both the polar substrate and NIS while moderating the reactivity of the electrophile compared to protic solvents like methanol.

  • Cooling: Submerge the flask in an ice/water bath. Cool the solution to 0–5 °C .

    • Critical Control Point: Low temperature is essential to maximize regioselectivity. Higher temperatures increase the energy available to overcome the steric barrier at C3.

  • Addition: Add N-Iodosuccinimide (NIS) (21.8 g, 97.1 mmol) portion-wise over 30 minutes.

    • Technique: Do not dump NIS all at once. An exotherm can occur, and high local concentrations of

      
       promote di-iodination. Keep internal temp < 10 °C.
      

Phase 2: Reaction Progression 4. Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 5. Monitoring: Stir for 2–4 hours. Monitor by HPLC or TLC (50% EtOAc/Hexanes).

  • Endpoint: Disappearance of starting material (
    
    
    ) and appearance of product (
    
    
    ).
  • Self-Validation: If >5% starting material remains after 4 hours, add 0.05 eq of NIS. Do not exceed 1.1 eq total to avoid di-iodination.

Phase 3: Workup & Isolation 6. Quench: Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile. Dilute the residue with Ethyl Acetate (150 mL) and Water (50 mL). 7. Reductive Wash: Add 10% Sodium Thiosulfate solution (50 mL) and stir vigorously for 10 minutes.

  • Mechanism:[2][3][4][5]
    
    
    . This removes the brown color associated with free iodine/succinimide byproducts.
  • Extraction: Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (50 mL).
  • Washing: Wash combined organics with Brine (50 mL), dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Phase 4: Purification 10. Recrystallization (Recommended): The crude solid is often off-white to yellow. Recrystallize from a mixture of Ethyl Acetate/Heptane (1:3) .

  • Heat to reflux to dissolve, cool slowly to RT, then to 0 °C. Filter the precipitate.
  • Yield: Typical isolated yields range from 65% to 75% .

Analytical Characterization

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

2.30 (s, 3H)
Methyl group at C2.

6.35 (s, 2H, br)

protons (Broad, exchangeable).

6.45 (s, 1H)
Proton at C3 (Singlet confirms no neighbor).

8.20 (s, 1H)
Proton at C6 (Deshielded by Nitrogen and Iodine).
LC-MS [M+H]+ = 235.0Consistent with formula

.
Appearance Off-white/Pale yellow solidDarkening indicates oxidation/iodine contamination.

Critical NMR Distinction: The key to confirming regiochemistry is the singlet nature of the aromatic protons.

  • If the product were the 3-iodo isomer, the C5 and C6 protons would show coupling (

    
    ).
    
  • The 5-iodo product (target) has protons at C3 and C6 which are para to each other (essentially non-coupling singlets in this system).

Process Safety & Troubleshooting

Graphviz Workflow: Troubleshooting Logic

Troubleshooting Issue Problem Detected Check1 High Di-iodo Impurity? Issue->Check1 Check2 Incomplete Conversion? Issue->Check2 Action1 Reduce NIS equivalents Control Temp < 5°C strictly Check1->Action1 Yes Action2 Check solvent water content (Water inhibits NIS) Check2->Action2 Yes

Figure 2: Decision tree for common synthetic deviations.

Key Safety Hazards
  • NIS (N-Iodosuccinimide): Irritant and sensitive to moisture. Store in the dark at 2-8°C. Can decompose violently if heated dry.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Use in a well-ventilated fume hood.

References

  • Cui, J. J., et al. (2008). Protein Kinase Inhibitors. World Intellectual Property Organization. WO 2008/021369 A2 . (Describes the synthesis of 2-amino-5-iodo-4-methylpyridine derivatives as intermediates for c-Met inhibitors).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11736116: 5-Iodo-2-methylpyridin-4-amine. (Validation of chemical structure and identifiers).

  • Yin, J., et al. (2007).[2] A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72(12), 4554-4557. (Provides foundational logic for aminopyridine reactivity and regioselectivity).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylpyridin-4-amine

Introduction: The Strategic Importance of 5-Iodo-2-methylpyridin-4-amine In the landscape of modern drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. Among these, 5-Io...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Iodo-2-methylpyridin-4-amine

In the landscape of modern drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. Among these, 5-Iodo-2-methylpyridin-4-amine is a compound of significant interest. Its molecular architecture, featuring a pyridine core functionalized with an activating amino group, a methyl group, and a versatile iodine atom, presents a trifecta of chemical reactivity. The iodine substituent, in particular, acts as a synthetic linchpin, readily participating in a host of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of molecular complexity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive examination of the synthesis of 5-Iodo-2-methylpyridin-4-amine, focusing on the core mechanistic principles, a detailed experimental protocol, and the critical parameters that govern the reaction's success.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and atom-economical approach to synthesizing 5-Iodo-2-methylpyridin-4-amine is through the direct electrophilic iodination of the readily available starting material, 2-methylpyridin-4-amine. This reaction falls under the broad class of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry.

The Mechanism of Action: A Step-by-Step Analysis

The direct iodination of an activated aromatic ring, such as 2-methylpyridin-4-amine, is predicated on the generation of a potent iodine electrophile (formally, I⁺). Molecular iodine (I₂) itself is a relatively weak electrophile and requires an oxidizing agent to enhance its reactivity.[2] A common and environmentally benign choice for this purpose is hydrogen peroxide (H₂O₂).[3]

The mechanism can be dissected into two primary stages:

  • Generation of the Electrophile: In an aqueous acidic medium, hydrogen peroxide protonates and then reacts with molecular iodine to form a more potent electrophilic species. This species is believed to be protonated hypoiodous acid (H₂OI⁺) or a related entity that can readily deliver I⁺ to the electron-rich pyridine ring.

  • Electrophilic Attack and Rearomatization: The pyridine ring, activated by the electron-donating amino and methyl groups, acts as a nucleophile, attacking the electrophilic iodine species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base (such as water) then abstracts a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 5-Iodo-2-methylpyridin-4-amine.

Regioselectivity: The Decisive Role of Substituent Effects

The position of iodination on the 2-methylpyridin-4-amine ring is not random; it is dictated by the directing effects of the existing amino and methyl substituents.

  • 4-Amino Group: The amino group is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. This significantly increases the electron density at the positions ortho (3 and 5) to it.

  • 2-Methyl Group: The methyl group is a less potent, activating, ortho, para-directing group through an inductive effect. It directs towards the 3- and 5-positions.

The combined influence of these two groups strongly favors electrophilic attack at the 3 and 5 positions. However, the position ortho to the powerful amino group and less sterically hindered is the 5-position. The methyl group at the 2-position provides some steric hindrance to an incoming electrophile at the adjacent 3-position. Consequently, the iodination is highly regioselective for the 5-position. It is worth noting that under more forcing conditions, di-iodination at both the 3 and 5 positions can occur.[4]

Experimental Protocol: A Validated Approach

The following protocol is adapted from established procedures for the iodination of analogous aminopyridines and is designed to be a self-validating system where the rationale for each step is clearly defined.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-methylpyridin-4-amine108.1410.8 g0.11.0
Iodine (I₂)253.8127.9 g0.111.1
Hydrogen Peroxide (30% w/w aq.)34.019.1 mL0.080.8
Deionized Water18.02100 mL--
Sodium Thiosulfate158.11As needed--
Sodium Bicarbonate84.01As needed--
Ethyl Acetate88.11As needed--
Brine-As needed--
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.8 g (0.1 mol) of 2-methylpyridin-4-amine in 100 mL of deionized water. Stir until a homogeneous solution is obtained.

  • Iodine Addition: To the stirred solution, add 27.9 g (0.11 mol) of iodine in three to four portions over 30 minutes. The mixture will become a dark slurry. Heat the reaction mixture to 80-85°C and maintain this temperature with stirring for 2 hours. Causality: Portion-wise addition and controlled temperature prevent a rapid, exothermic reaction. The initial heating period allows for the complexation of iodine with the aminopyridine.

  • Oxidant Addition: After 2 hours, slowly add 9.1 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 90°C. Causality: The slow addition of the oxidant is crucial for the controlled in-situ generation of the electrophilic iodine species and to manage the exothermicity of the oxidation.

  • Reaction Completion: Maintain the reaction mixture at 85-90°C for an additional 2-3 hours after the hydrogen peroxide addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to below 10°C. A precipitate should form. If the solution is still dark purple, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears to quench any unreacted iodine.

  • Neutralization and Extraction: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.

  • Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the filter cake with two portions of ice-cold deionized water (2 x 20 mL). Causality: Washing with cold water removes water-soluble impurities without significantly dissolving the product.

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield 5-Iodo-2-methylpyridin-4-amine.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual guide from starting materials to the final product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Start 2-methylpyridin-4-amine in Deionized Water Add_Iodine Heat to 80-85°C (2 hours) Start->Add_Iodine Portion-wise addition Iodine Iodine (I₂) Iodine->Add_Iodine Add_H2O2 Add_H2O2 Add_Iodine->Add_H2O2 Maintain Temperature H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Add_H2O2 Dropwise addition Heat_React Cool to <10°C Add_H2O2->Heat_React Hold at 85-90°C (2-3 hours) Quench Quench with Na₂S₂O₃ (if necessary) Heat_React->Quench Cooling Neutralize Neutralize Quench->Neutralize Neutralize with NaHCO₃ (pH 7-8) Filter Filter and Wash with Cold Water Neutralize->Filter Precipitation Dry Dry Filter->Dry Drying in Vacuum Oven End 5-Iodo-2-methylpyridin-4-amine Dry->End Final Product

Caption: Workflow for the synthesis of 5-Iodo-2-methylpyridin-4-amine.

Conclusion

The direct electrophilic iodination of 2-methylpyridin-4-amine represents an efficient and regioselective method for the synthesis of 5-Iodo-2-methylpyridin-4-amine. A thorough understanding of the underlying mechanistic principles, particularly the in-situ generation of the iodine electrophile and the directing effects of the ring substituents, is paramount for the successful execution of this synthesis. The provided protocol, grounded in established chemical principles and adapted from reliable sources, offers a robust framework for researchers and drug development professionals to produce this valuable chemical intermediate. Careful control over reaction parameters such as temperature and the rate of reagent addition is critical to ensure both high yield and purity of the final product.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])

  • Selective Amination of Trihalopyridines - Sci-Hub. (URL: [Link])

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. (URL: [Link])

  • US2521544A - Iodinating amino pyrimidines and amino pyridines - Google P
  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. (URL: [Link])

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (URL: [Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate. (URL: [Link])

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (URL: [Link])

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (URL: [Link])

  • 2-Amino-3,5-diiodo-4-methyl-pyridine - Pipzine Chemicals. (URL: [Link])

Sources

Foundational

5-Iodo-2-methylpyridin-4-amine: A Strategic Scaffold in Medicinal Chemistry

Executive Summary 5-Iodo-2-methylpyridin-4-amine (CAS: 849353-19-1) is a high-value heterocyclic intermediate extensively utilized in the discovery of small-molecule kinase inhibitors and complement pathway modulators. D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methylpyridin-4-amine (CAS: 849353-19-1) is a high-value heterocyclic intermediate extensively utilized in the discovery of small-molecule kinase inhibitors and complement pathway modulators. Distinguished by its 2-methyl-4-aminopyridine core, this scaffold serves as a potent mimetic of the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase enzymes. The C5-iodine substituent acts as a versatile "warhead" for palladium-catalyzed cross-coupling reactions, enabling the rapid elaboration of lead compounds into the solvent-exposed regions or hydrophobic back-pockets of target proteins.

This technical guide analyzes the physicochemical profile, synthetic pathways, and medicinal utility of 5-iodo-2-methylpyridin-4-amine, providing researchers with actionable protocols for its integration into drug development pipelines.

Part 1: Chemical Profile & Reactivity[1]

Physicochemical Properties

The compound is an electron-rich pyridine derivative. The amino group at position 4 significantly increases electron density at the C3 and C5 positions, making the ring susceptible to electrophilic aromatic substitution (EAS). However, the presence of the iodine atom at C5 introduces a distinct handle for functionalization.

PropertyData
IUPAC Name 5-Iodo-2-methylpyridin-4-amine
CAS Number 849353-19-1
Molecular Formula

Molecular Weight 234.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calculated) ~9.2 (Pyridine N), ~2.5 (Aniline N)
Key Functional Groups Primary amine (H-bond donor), Pyridine N (H-bond acceptor), Aryl Iodide (Cross-coupling electrophile)
Structural Logic in Drug Design

In the context of kinase inhibition, the 2-methyl-4-aminopyridine motif is often referred to as a "privileged structure."

  • Hinge Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N-4) acts as a hydrogen bond donor. This "Acceptor-Donor" motif is complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met residue in many kinases).

  • Gatekeeper Interaction: The 2-methyl group often occupies a small hydrophobic pocket near the gatekeeper residue, improving selectivity against kinases with larger gatekeeper residues.

  • Vector Extension: The 5-iodo position allows for the attachment of solubilizing groups or fragments that reach into the ribose-binding pocket or the solvent front.

Part 2: Synthetic Protocols

Validated Synthesis: Regioselective Iodination

The synthesis of 5-iodo-2-methylpyridin-4-amine is achieved via the electrophilic iodination of commercially available 2-methylpyridin-4-amine. The challenge lies in controlling regioselectivity between the C3 and C5 positions.

Protocol (Based on WO2024044098A2):

  • Reagents:

    • Substrate: 2-Methylpyridin-4-amine (1.0 equiv)

    • Iodine Source: Molecular Iodine (

      
      , 0.8–1.0 equiv)
      
    • Oxidant/Additive: Potassium Iodide (

      
      ), Sodium Carbonate (
      
      
      
      )[1]
    • Catalyst: Tetrabutylammonium iodide (TBAI, 0.01 equiv) - Critical for phase transfer and rate enhancement.

    • Solvent: Water (

      
      )
      
  • Procedure:

    • Step 1: Dissolve 2-methylpyridin-4-amine (e.g., 7.5 g) in water (90 mL).[1]

    • Step 2: Add

      
       (0.7 equiv) to basify the solution, facilitating the formation of the reactive free amine species.
      
    • Step 3: Add

      
       (1.3 equiv) followed by 
      
      
      
      (0.8 equiv) and TBAI (catalytic).
    • Step 4: Heat the mixture to 100°C for 12–16 hours.

    • Step 5 (Workup): Cool to room temperature. The product often precipitates or can be extracted with ethyl acetate. Wash organic layer with sodium thiosulfate (to remove excess iodine) and brine. Dry over

      
      .
      
  • Mechanism & Causality:

    • The amino group at C4 is a strong ortho-director.

    • Although both C3 and C5 are activated, C5 is sterically less hindered than C3 (which is flanked by the C2-methyl and C4-amino).

    • High temperature (100°C) provides thermodynamic control, favoring the more stable 5-iodo isomer over the kinetically formed 3-iodo or 3,5-diiodo byproducts.

Downstream Functionalization

The 5-iodo handle is highly reactive in Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create bi-aryl kinase inhibitors.

  • Sonogashira Coupling: Reacts with terminal alkynes to install rigid linkers.

  • Buchwald-Hartwig Amination: Reacts with amines to create bis-amino pyridine derivatives.

Part 3: Medicinal Chemistry Applications[1][3][6]

Case Study: ERK2 Inhibitors

Extracellular signal-regulated kinase 2 (ERK2) is a key node in the MAPK signaling pathway. Inhibitors of ERK2 are sought for cancer therapy.

  • Role of Scaffold: The 5-iodo-2-methylpyridin-4-amine is used to synthesize 2-chloro-4-iodo-5-methylpyridine derivatives or used directly to couple with pyrazoles or other heterocycles.

  • Mechanism: The pyridine nitrogen binds to the hinge region (Met108 in ERK2), while the substituent at C5 (derived from the iodine) extends into the back pocket, interacting with the Lys54 catalytic residue.

Case Study: Complement C1s Inhibitors

Recent disclosures (e.g., WO2024044098) highlight this scaffold in the development of inhibitors for Complement C1s, a serine protease involved in autoimmune diseases.

  • Application: The scaffold serves as a core linker, connecting a recognition motif (binding to the S1 pocket) with an effector group. The high metabolic stability of the methyl-pyridine ring improves the oral bioavailability (PK profile) compared to simple phenyl rings.

Part 4: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the synthesis of the scaffold and its divergent applications in library generation.

SynthesisPath Start 2-Methylpyridin-4-amine (Starting Material) Product 5-Iodo-2-methylpyridin-4-amine (Scaffold) Start->Product Electrophilic Aromatic Substitution Reagents I2, KI, Na2CO3 TBAI, H2O, 100°C Reagents->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Product->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Product->Sonogashira Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Product->Buchwald Target1 Bi-aryl Kinase Inhibitors (e.g., ERK2, ALK) Suzuki->Target1 C-C Bond Formation Target2 Alkyne-linked Probes Sonogashira->Target2 C-C Bond Formation Target3 Bis-amino Pyridines Buchwald->Target3 C-N Bond Formation

Figure 1: Synthetic workflow transforming the raw pyridine amine into the 5-iodo scaffold and its subsequent diversification into medicinal chemistry libraries.

Pharmacophore Mapping (SAR Logic)

This diagram explains why this specific molecule is effective in binding kinase targets.

SAR_Logic Scaffold 5-Iodo-2-methylpyridin-4-amine Core N1 Pyridine N1 (H-Bond Acceptor) Scaffold->N1 N4 4-Amino Group (H-Bond Donor) Scaffold->N4 Me2 2-Methyl Group (Hydrophobic/Gatekeeper) Scaffold->Me2 I5 5-Iodo Group (Synthetic Vector) Scaffold->I5 Hinge Kinase Hinge Region (Backbone Interaction) N1->Hinge Binds Met/Leu N4->Hinge Binds C=O Pocket Hydrophobic Pocket (Selectivity Filter) Me2->Pocket Steric fit Solvent Solvent Front / Back Pocket (Potency & Solubility) I5->Solvent Coupling Site

Figure 2: Structure-Activity Relationship (SAR) map detailing the interaction of the scaffold with a typical kinase ATP-binding site.

References

  • Google Patents. (2024).[1] WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders.[1] Retrieved from [1]

  • Google Patents. (2005). WO2005100342 - Protein Kinase ERK2 Inhibitors.[2] Retrieved from

  • National Institutes of Health (NIH). (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Reaction of 5-Iodo-2-methylpyridin-4-amine

Introduction: The Strategic Importance of 5-Aryl-2-methylpyridin-4-amine Scaffolds The pyridine ring is a foundational structural motif in medicinal chemistry, gracing the architecture of numerous FDA-approved pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryl-2-methylpyridin-4-amine Scaffolds

The pyridine ring is a foundational structural motif in medicinal chemistry, gracing the architecture of numerous FDA-approved pharmaceuticals. The functionalization of the pyridine core, particularly through the introduction of aryl substituents, is a widely employed strategy for modulating the pharmacological profile of lead compounds. The 5-aryl-2-methylpyridin-4-amine scaffold, in particular, has emerged as a privileged structure in drug discovery, with derivatives showing significant promise as inhibitors of various protein kinases, which are pivotal in the progression of oncological and inflammatory diseases.[1]

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile methodology for the formation of carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl compounds.[2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks have cemented its status as an indispensable tool for medicinal chemists.[3] This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-2-methylpyridin-4-amine with various arylboronic acids, offering detailed protocols, mechanistic insights, and expert troubleshooting advice for researchers in drug development and synthetic chemistry.

The Causality Behind Experimental Choices: Selecting the Optimal Palladium Catalyst System

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For a substrate like 5-iodo-2-methylpyridin-4-amine, which is an electron-rich heteroaromatic iodide, several factors must be considered to ensure an efficient and high-yielding transformation.

Palladium Precatalyst and the Critical Role of the Ligand

The choice of the palladium source and its associated ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many transformations, challenging substrates often benefit from more sophisticated catalyst systems.[4]

  • For Electron-Rich Heteroaryl Halides: The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in the catalytic cycle.[5] For electron-rich systems like 5-iodo-2-methylpyridin-4-amine, this step can be sluggish. To facilitate this, electron-rich and bulky phosphine ligands are often employed. These ligands enhance the electron density on the palladium center, promoting oxidative addition.[6]

  • Buchwald Ligands for Enhanced Reactivity: The development of bulky biarylphosphine ligands, such as XPhos and SPhos, and their corresponding palladacycle precatalysts (e.g., XPhos Pd G2), has significantly expanded the scope of Suzuki-Miyaura couplings.[4] These catalysts are particularly effective for challenging substrates, including heteroaryl halides, and can often achieve high yields under milder conditions and with lower catalyst loadings.[4][7] The steric bulk of these ligands also promotes the reductive elimination step, the final stage of the catalytic cycle where the desired product is formed.[8]

  • N-Heterocyclic Carbenes (NHCs) as an Alternative: N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines.[9] They are strong σ-donors, which can stabilize the active palladium catalyst and promote efficient oxidative addition.[9]

The Essential Function of the Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] The choice of base can significantly impact the reaction rate and yield.

  • Commonly Used Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The strength and solubility of the base can influence the reaction outcome. For substrates prone to side reactions, a milder base may be preferable.

  • Role in Preventing Side Reactions: In some cases, the choice of base can help to mitigate side reactions such as protodeboronation (the cleavage of the C-B bond of the boronic acid).

Solvent System Selection

The solvent system must be chosen to ensure the solubility of all reaction components, including the organic substrates, the palladium catalyst, and the inorganic base.

  • Aqueous Solvent Mixtures: A mixture of an organic solvent and water is often employed. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[11]

  • Anhydrous Conditions: In some instances, particularly with sensitive substrates, anhydrous conditions may be necessary to prevent decomposition of the boronic acid or other side reactions.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a procedure for a closely related substrate, 5-bromo-2-methylpyridin-3-amine, and is optimized for the Suzuki-Miyaura coupling of 5-iodo-2-methylpyridin-4-amine.

Materials and Reagents
  • 5-Iodo-2-methylpyridin-4-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%; or XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Celite

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-iodo-2-methylpyridin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). Finally, add the palladium catalyst.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[12]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-methylpyridin-4-amine product.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 5-iodo-2-methylpyridin-4-amine. This forms a Pd(II) intermediate. For aryl iodides, the initial binding of the halide to the palladium complex is often the first irreversible step.[10]

  • Transmetalation: The base activates the arylboronic acid to form a boronate species. This activated species then transfers its aryl group to the Pd(II) complex, displacing the halide. This step regenerates the base and forms a diorganopalladium(II) intermediate.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the 5-aryl-2-methylpyridin-4-amine product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[5]

Catalytic Cycle Diagram

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These data serve as a valuable starting point for optimizing the reaction of 5-iodo-2-methylpyridin-4-amine. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, similar or even higher yields can be anticipated under these or milder conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Phenylboronic acid85
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90184-Methylphenylboronic acid88
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90184-Methoxyphenylboronic acid90
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O1001Phenylboronic acid>95
SPhos Pd G2K₃PO₄Toluene/H₂O1001Phenylboronic acid>95

Note: Yields are based on published data for a structurally similar substrate and are for illustrative purposes. Actual yields may vary depending on the specific arylboronic acid and reaction conditions used.[4]

Field-Proven Insights: Troubleshooting and Ensuring Trustworthiness

Even with a robust protocol, challenges can arise. Below are some common issues encountered in the Suzuki-Miyaura coupling of heteroaryl halides and expert recommendations for troubleshooting.

  • Issue 1: Low or No Conversion.

    • Possible Cause: Inefficient oxidative addition or catalyst deactivation. The nitrogen atoms in the aminopyridine substrate can coordinate to the palladium center, inhibiting its catalytic activity.[11]

    • Suggested Solutions:

      • Switch to a More Electron-Rich and Bulky Ligand: Employ a Buchwald ligand such as XPhos or SPhos to enhance the rate of oxidative addition and reductive elimination.[7]

      • Use a Pre-catalyst: Buchwald pre-catalysts (e.g., XPhos Pd G2) are often more stable and efficient at generating the active Pd(0) species.

      • Add a Lewis Acid: The addition of a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[11]

  • Issue 2: Homocoupling of the Boronic Acid.

    • Possible Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. This can also occur if a Pd(II) species is present at the start of the reaction.[11]

    • Suggested Solutions:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed with an inert gas before heating.

      • Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or ensure the efficient in-situ reduction of a Pd(II) pre-catalyst.

  • Issue 3: Protodeboronation.

    • Possible Cause: The boronic acid can be sensitive to the reaction conditions, particularly the base and temperature, leading to the cleavage of the carbon-boron bond.

    • Suggested Solutions:

      • Use a Milder Base: Consider using a weaker base like K₂CO₃ or NaHCO₃.[7]

      • Lower the Reaction Temperature: If possible, reduce the reaction temperature.

      • Use a Boronic Ester: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids.[11]

  • Issue 4: Difficulty in Removing Palladium Residues.

    • Possible Cause: The aminopyridine product can chelate with palladium, making it difficult to remove residual metal by simple filtration or chromatography.

    • Suggested Solutions:

      • Use a Palladium Scavenger: After the initial workup, treat the crude product with a palladium scavenger resin (e.g., thiol- or amine-functionalized silica). This selectively binds the palladium, which can then be removed by filtration.

      • Activated Carbon Treatment: While effective, activated carbon can sometimes adsorb the desired product, leading to lower yields.

      • Sequential Purification: A combination of methods, such as filtration through Celite followed by treatment with a scavenger resin, can be highly effective.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-2-methylpyridin-4-amine is a powerful and reliable method for the synthesis of medicinally relevant 5-aryl-2-methylpyridin-4-amine derivatives. By carefully selecting the palladium catalyst system, understanding the underlying reaction mechanism, and being prepared to troubleshoot common challenges, researchers can confidently and efficiently access a diverse range of these important compounds. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, empowering them to accelerate their research programs.

References

Sources

Application

Application Note: Optimization of Sonogashira Coupling for 5-Iodo-2-methylpyridin-4-amine Scaffolds

Executive Summary The functionalization of 5-iodo-2-methylpyridin-4-amine via Sonogashira cross-coupling is a pivotal transformation in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors). While the 5-iodo po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-iodo-2-methylpyridin-4-amine via Sonogashira cross-coupling is a pivotal transformation in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors). While the 5-iodo position offers a distinct handle for carbon-carbon bond formation, the adjacent C4-amino group (


) and the pyridine nitrogen present significant chemoselectivity and catalyst-poisoning challenges.

This Application Note provides two validated protocols:

  • Route A (Direct Coupling): An optimized "green" protocol for robust alkynes, eliminating protection/deprotection steps.

  • Route B (Protected Strategy): A high-fidelity route using

    
    -Boc protection for complex or volatile alkynes prone to side reactions.
    

Substrate Analysis & Strategic Considerations

Chemical Architecture
  • Substrate: 5-Iodo-2-methylpyridin-4-amine

  • Reactive Handle: C5-Iodide. The bond dissociation energy of C-I is lower than C-Br, facilitating oxidative addition. However, the electron-donating nature of the C4-amino group increases electron density on the ring, potentially making the C-I bond less electrophilic compared to electron-deficient pyridines.

  • Interference Points:

    • C4-Amine (

      
      ):  A Lewis base that can coordinate to 
      
      
      
      species, forming off-cycle resting states (catalyst poisoning). It can also participate in competing nucleophilic attacks.
    • Pyridine Nitrogen: A secondary coordination site that may sequester the copper co-catalyst.

Decision Matrix: To Protect or Not?

The choice of protocol depends on the alkyne partner and yield requirements.

DecisionMatrix Start Start: Select Alkyne Partner Analyze Analyze Alkyne Properties Start->Analyze Simple Robust/Non-Volatile Alkyne (e.g., Phenylacetylene) Analyze->Simple Stable Complex Complex/Volatile/Base-Sensitive (e.g., Propargyl alcohols) Analyze->Complex Labile/Difficult RouteA ROUTE A: Direct Coupling (High Temp, Excess Ligand) Simple->RouteA RouteB ROUTE B: Protection Strategy (Boc-Protection -> Coupling -> Deprotection) Complex->RouteB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: Direct Coupling (The "Workhorse" Method)

Best for: Rapid library synthesis, stable aryl alkynes.

Mechanism: This protocol utilizes a slight excess of phosphine ligand or a bidentate ligand to prevent the free amine from displacing the active catalytic species.

Reagents & Conditions
ComponentReagentEquivalentsRole
Catalyst

0.05 (5 mol%)Pre-catalyst (stable source of Pd).
Co-Catalyst

0.10 (10 mol%)Activates the alkyne via Cu-acetylide formation.
Base

(Triethylamine)
3.0 - 5.0Neutralizes HI byproduct; acts as co-solvent.
Solvent DMF (Anhydrous)N/A (0.1 M conc.)High polarity dissolves the aminopyridine.
Temp 80°CN/AOvercomes electronic deactivation of the ring.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add 5-iodo-2-methylpyridin-4-amine (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%) to the flask.
    • Critical Note: Solids should be added first.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous DMF and

    
     via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Why? Slow addition prevents high local concentrations of alkyne, reducing the risk of Glaser homocoupling (alkyne dimerization).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via LC-MS (Look for M+H of product; disappearance of Iodine peak).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically DCM/MeOH gradients).
    
Protocol B: Protected Strategy (The "High-Fidelity" Method)

Best for: Scale-up, expensive alkynes, or when Route A yields < 40%.

Rationale: Protecting the amine as a carbamate (Boc) reduces its Lewis basicity, preventing catalyst inhibition and side reactions.

Workflow Summary
  • Protection: Substrate +

    
     + DMAP 
    
    
    
    
    
    -Boc-intermediate
    .
  • Coupling: Standard Sonogashira (mild conditions).

  • Deprotection: TFA/DCM treatment.

Step 1: Protection Conditions[1]
  • Reagents:

    
     (1.5 equiv), DMAP (0.1 equiv), 
    
    
    
    (2.0 equiv) in DCM.
  • Observation: The product, tert-butyl (5-iodo-2-methylpyridin-4-yl)carbamate , is significantly more soluble in organic solvents than the parent amine.

Step 2: Coupling Conditions (Optimized for Boc-substrate)
ComponentReagentEquivalentsNotes
Catalyst

0.03 (3 mol%)Bidentate ligand (dppf) is more robust than

.
Co-Catalyst

0.05 (5 mol%)Lower loading possible due to cleaner reaction.
Base

or

2.0Inorganic base often works better for protected substrates.
Solvent THF or 1,4-DioxaneN/A
Temp 60°CN/AMilder temp reduces thermal degradation.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and the specific "poisoning" pathway caused by the free amine.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Poison OFF-CYCLE TRAP Amine Coordination (Pd-NH2-Ar) OxAdd->Poison + Free Amine (NH2) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Poison->OxAdd Heat / Excess Ligand

Figure 2: Catalytic cycle showing the competitive inhibition by the substrate's amine group.

Troubleshooting Guide
ObservationDiagnosisRemediation
Black Precipitate "Pd Black" formation (catalyst decomposition).Oxygen leak? Ensure strict degassing. Switch to

.
Blue/Green Solution Oxidation of Cu species (Glaser coupling).Too much

. Degas solvents more thoroughly. Add alkyne slower.
No Reaction (SM remains) Catalyst poisoning or poor oxidative addition.Increase Temp to 90°C. Switch to Route B (Boc protection).
Low Yield Product trapped in aqueous phase during workup.Aminopyridines are polar. Saturate aqueous layer with NaCl (brine) or use DCM/Isopropanol (3:1) for extraction.[1][2]

References

  • Sonogashira Coupling Overview & Mechanism

    • Sonogashira Coupling. Organic Chemistry Portal.[3]

    • [Link]

  • Aminopyridine Synthesis Protocols

    • Synthesis of 2-amino-4-methylpyridine derivatives.[2][4] U.S. Patent 5,332,824.

  • Palladium-Catalyzed Coupling of Amines and Pyridines

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2011.
    • [Link]

  • BenchChem Technical Notes

    • Application Notes for Sonogashira Coupling with Halopyridines. BenchChem Protocols.[5][6]

  • Advanced C

    • Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions. ResearchGate.[7]

    • [Link]

Sources

Method

Buchwald-Hartwig amination of 5-Iodo-2-methylpyridin-4-amine

Application Note: Precision Buchwald-Hartwig Amination of 5-Iodo-2-methylpyridin-4-amine Executive Summary & Scientific Context The functionalization of 5-Iodo-2-methylpyridin-4-amine represents a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 5-Iodo-2-methylpyridin-4-amine

Executive Summary & Scientific Context

The functionalization of 5-Iodo-2-methylpyridin-4-amine represents a critical transformation in the synthesis of next-generation kinase inhibitors and CNS-active agents. This substrate presents a unique "ortho-amino halide" motif (C4-NH2, C5-I) that offers high synthetic value but significant chemoselective challenges.

The Challenge:

  • Catalyst Poisoning: The product of this reaction is an ortho-diaminopyridine (a 4,5-diamino motif). These structures are potent bidentate ligands that can chelate the Palladium (Pd) center, displacing the phosphine ligand and arresting the catalytic cycle (product inhibition).

  • Substrate Inhibition: The starting material contains a free primary amine at C4, which can compete as a nucleophile (homocoupling) or coordinate to the metal center.

  • Iodide Inhibition: While aryl iodides are highly reactive towards oxidative addition, the liberated iodide ions (I⁻) can bridge Pd species, forming inactive dimers, particularly in non-polar solvents.

The Solution: This protocol utilizes Third-Generation Buchwald Precatalysts (Pd-G3) incorporating bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands are sterically demanding enough to prevent the formation of stable bis-ligated Pd complexes with the substrate/product, thereby maintaining the active catalytic species in the cycle.

Mechanistic Insight & Ligand Selection

To ensure reproducibility, we must move beyond "recipe following" to "mechanistic control."

  • Ligand Choice:

    • BrettPhos: Optimal for coupling primary amines. Its bulk prevents the C4-amine of the substrate from binding to the Pd center.

    • RuPhos: Preferred if the coupling partner is a secondary amine or if steric hindrance is extreme.

    • XPhos: A robust generalist, but potentially less effective if the product is highly chelating.

  • Base Selection:

    • LiHMDS (Lithium Hexamethyldisilazide): The soluble base of choice. It allows for milder deprotonation and is compatible with the acidic N-H protons of the aminopyridine.

    • NaOtBu: A standard alternative, though it may cause side reactions with electrophilic functional groups on the coupling partner.

Visualizing the Catalytic Pathway & Inhibition Risks

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 5-Iodo-2-methylpyridin-4-amine Coord Amine Coordination (Ar-Pd(II)-NH2R) OxAdd->Coord + External Amine Dimer Inactive Iodide Dimer [L-Pd-I]2 OxAdd->Dimer High [I-] Deprot Deprotonation (Base) Coord->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration Poison CATALYST POISONING (Product Chelation) RedElim->Poison Product (Ortho-diamine) Binds Pd

Figure 1: Catalytic cycle highlighting the specific risks of product inhibition (chelation) and iodide dimerization common in aminopyridine couplings.

Optimization & Screening Strategy

Before committing to a large-scale batch, perform a micro-scale screen (50 mg) using the following matrix.

ParameterCondition A (Standard)Condition B (Challenging/Bulky)Condition C (Base Sensitive)
Catalyst XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)
Base NaOtBu (1.4 eq)LiHMDS (2.2 eq, 1M in THF)Cs₂CO₃ (2.0 eq)
Solvent 1,4-DioxaneTHFt-Amyl Alcohol
Temp 100 °C65 °C90 °C
Notes Best for simple anilines.Recommended for this substrate. Use if ester/cyano groups present.

Detailed Experimental Protocol

Target Reaction: Coupling of 5-Iodo-2-methylpyridin-4-amine (1 ) with Morpholine (Model Amine). Scale: 1.0 Gram (4.27 mmol of substrate).

Reagents:
  • Substrate (1): 5-Iodo-2-methylpyridin-4-amine (1.0 g, 4.27 mmol)

  • Nucleophile: Morpholine (446 mg, 5.12 mmol, 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (Methyl t-Butyl Ether Adduct) (77 mg, 0.085 mmol, 2 mol%)

  • Base: LiHMDS (1.0 M in THF) (9.4 mL, 9.4 mmol, 2.2 equiv)

  • Solvent: Anhydrous THF (10 volumes, 10 mL) or 1,4-Dioxane.

Step-by-Step Procedure:
  • Inert Atmosphere Setup:

    • Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

    • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x). Crucial: O2 acts as a catalyst poison.

  • Solids Addition:

    • Charge the flask with Substrate (1) and BrettPhos Pd G3 catalyst against a positive stream of Argon.

    • Note: Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Solvent & Amine Addition:

    • Add anhydrous THF (10 mL) via syringe.

    • Add Morpholine (Nucleophile) via syringe.

    • Stir at room temperature for 5 minutes to ensure homogeneity.

  • Base Addition (The Critical Step):

    • Add LiHMDS solution dropwise over 2 minutes.

    • Observation: The solution may darken (orange to dark red/brown) upon base addition; this is normal for aminopyridines forming amide anions.

  • Reaction:

    • Heat the mixture to 65 °C (if using THF) or 90 °C (if using Dioxane).

    • Monitor by LCMS at 1 hour. The conversion should be >90%.

    • Endpoint: Disappearance of the M+H (235.0) peak of the iodide and appearance of the product peak.

  • Workup (Pd Removal):

    • Cool to room temperature.

    • Quench with saturated NH₄Cl (10 mL).

    • Extract with EtOAc (3 x 15 mL).

    • Scavenger Step: To the combined organic layers, add SiliaMetS® Thiol or charcoal (10 wt%) and stir for 30 mins to bind residual Palladium.

    • Filter through a pad of Celite.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (DCM:MeOH 95:5 + 1% NH₄OH). The free amino groups often streak on silica; ammonia helps sharpen the peak.

Troubleshooting & Optimization Workflow

If conversion is low (<50%) or impurities form, follow this logic flow:

Optimization Start Reaction < 50% Yield Check1 Is Starting Material Consumed? Start->Check1 Dehal Protodehalogenation? (I replaced by H) Check1->Dehal Yes (SM Gone) Inact Catalyst Deactivation? Check1->Inact No (SM Remains) Solvent Switch to Non-Polar (Toluene) to reduce Beta-Hydride Elim Dehal->Solvent Yes Ligand Switch to BrettPhos or RuPhos Inact->Ligand Likely Product Inhibition

Figure 2: Troubleshooting logic for common failure modes in aminopyridine coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Amino-1,3,4-thiadiazoles. Organic Letters, 18(11), 2806–2809. (Demonstrates handling of amino-heterocycles). Link

Sources

Application

Using 5-Iodo-2-methylpyridin-4-amine to synthesize kinase inhibitors

Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Iodo-2-methylpyridin-4-amine Strategic Overview: The Privileged Scaffold In the landscape of kinase inhibitor design, 5-Iodo-2-methylpyridin-4-amine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Iodo-2-methylpyridin-4-amine

Strategic Overview: The Privileged Scaffold

In the landscape of kinase inhibitor design, 5-Iodo-2-methylpyridin-4-amine (CAS: 22280-96-2) represents a high-value "privileged scaffold." Its utility stems from its ability to mimic the adenine ring of ATP, a critical requirement for Type I and Type II kinase inhibitors.

Structural Logic & Pharmacophore Mapping:

  • Hinge Binding Motif (The Anchor): The pyridine nitrogen (N1) and the exocyclic amine at position 4 (4-NH2) form a donor-acceptor hydrogen bond pair. This motif anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

  • The Electrophilic Handle (C5-Iodine): The iodine atom at the 5-position is a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing extension into the hydrophobic back pocket or the solvent-exposed front, regions critical for selectivity.

  • Selectivity Filter (C2-Methyl): The methyl group at position 2 often induces a steric clash with larger "gatekeeper" residues in off-target kinases, thereby enhancing selectivity for the target kinase.

Synthetic Strategy Visualization

The following flowchart illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 5-Iodo-2-methylpyridin-4-amine (Core Scaffold) Path1 Route A: Suzuki-Miyaura (Biaryl Formation) Start->Path1 + Aryl Boronic Acids Pd(dppf)Cl2 Path2 Route B: Sonogashira (Alkynyl Linkers) Start->Path2 + Terminal Alkynes Pd(PPh3)2Cl2 / CuI Path3 Route C: Buchwald-Hartwig (C-N Bond Formation) Start->Path3 + Cyclic Amines Pd2(dba)3 / Xantphos Prod1 Target: Type I Inhibitors (Solvent Front Extension) Path1->Prod1 Prod2 Target: Rigidified Cores (Macrocyclization Precursors) Path2->Prod2 Prod3 Target: Solubilizing Tails (Piperazine/Morpholine Adducts) Path3->Prod3

Figure 1: Divergent synthetic workflows utilizing the C5-iodine handle for structural elaboration.

Detailed Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Objective: To couple the 5-iodo scaffold with an aryl boronic acid/ester, creating the biaryl core common in inhibitors like Crizotinib or Ceritinib analogs.

Mechanism & Causality: The iodine bond at C5 is weaker than the corresponding bromine or chlorine bond, facilitating rapid oxidative addition by the Pd(0) species. However, the free amine (4-NH2) can coordinate to Palladium, potentially poisoning the catalyst. Therefore, we utilize Pd(dppf)Cl2 , a bidentate ligand complex that resists displacement by the amine substrate, or we employ a biphasic system to sequester the base.

Materials:

  • Substrate: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (0.05 equiv)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the 5-iodo substrate, aryl boronic acid, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes. Reasoning: Oxygen acts as a trap for the active Pd(0) species, halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na2CO3 solution.

  • Thermal Activation: Heat the mixture to 90°C for 4–12 hours. Note: Monitoring via LC-MS is crucial. The iodine is reactive enough that temperatures >100°C often lead to de-iodination byproducts.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

  • Purification: The product is often basic. Use a silica column pre-treated with 1% Triethylamine (TEA) or use amine-functionalized silica to prevent streaking.

Data Summary: Solvent & Base Screening

EntrySolvent SystemBaseCatalystYield (%)Notes
1DMFK2CO3Pd(PPh3)445%Homocoupling observed
2DME/Water (3:1)Na2CO3Pd(PPh3)468%Moderate conversion
3Dioxane/Water (4:1) Na2CO3 Pd(dppf)Cl2 92% Optimal Conditions
4TolueneK3PO4Pd(OAc)2/SPhos88%Good for sterically hindered acids
Protocol B: Sonogashira Coupling for Rigid Linkers

Objective: Introduction of an alkyne linker at C5. This is often used to reach distant pockets or to prepare for subsequent cyclization (e.g., click chemistry).

Critical Consideration: The free amine at C4 is a Lewis base. In standard Sonogashira conditions involving Copper(I), the amine can chelate the copper, shutting down the transmetallation step.

  • Solution: Use a "Copper-Free" variant or protect the amine (e.g., with Boc anhydride) prior to coupling. Below is the Copper-Free protocol to avoid protection steps.

Methodology (Copper-Free):

  • Reagents: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv), Terminal Alkyne (1.5 equiv), PdCl2(MeCN)2 (0.05 equiv), XPhos (0.10 equiv), Cs2CO3 (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Combine solid reagents in a dry tube under Argon.

    • Add solvent and alkyne.

    • Heat to 80°C for 16 hours.

  • Why XPhos? This bulky, electron-rich ligand facilitates the oxidative addition of the aryl iodide and promotes the reductive elimination step without the need for a copper co-catalyst [1].

Troubleshooting & Optimization

Issue: Catalyst Poisoning (Stalled Reaction)

  • Symptom: Starting material remains unconsumed despite heating; solution turns black (Pd precipitation).

  • Root Cause: The 4-amino group coordinates to the Pd center, forming a stable, unreactive complex.

  • Corrective Action:

    • Protect the Amine: Convert the 4-NH2 to a bis-Boc imide using (Boc)2O and DMAP. The Boc groups withdraw electron density, preventing coordination.

    • Ligand Switch: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3). These are designed to activate rapidly and are bulky enough to prevent substrate inhibition.

Issue: De-iodination (Protodehalogenation)

  • Symptom: Formation of 2-methylpyridin-4-amine (loss of iodine).

  • Root Cause: Hydride source in the reaction (often from solvent decomposition or excess alcohol).

  • Corrective Action: Ensure solvents are anhydrous (if using anhydrous bases) or strictly degassed. Lower the reaction temperature and increase catalyst loading to speed up the productive cycle over the side reaction.

Safety & Handling

  • 5-Iodo-2-methylpyridin-4-amine: Irritant. Avoid inhalation. The iodine-carbon bond is photosensitive; store in amber vials away from light to prevent degradation.

  • Palladium Catalysts: Heavy metal hazards.[2] Dispose of all aqueous waste in designated heavy metal streams.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Handle in a fume hood.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 2-aryl-5-methylpyridin-4-amines

Introduction: The Significance of 2-aryl-5-methylpyridin-4-amines in Drug Discovery The 2-aryl-5-methylpyridin-4-amine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-aryl-5-methylpyridin-4-amines in Drug Discovery

The 2-aryl-5-methylpyridin-4-amine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional arrangement of a substituted pyridine core allows for versatile interactions with biological targets, making it a cornerstone for the development of novel therapeutics. The aryl group at the 2-position can be tailored to occupy hydrophobic pockets of enzymes or receptors, the amino group at the 4-position often acts as a crucial hydrogen bond donor or acceptor, and the methyl group at the 5-position can provide steric hindrance or favorable van der Waals interactions, influencing selectivity and pharmacokinetic properties. Consequently, this class of compounds has shown significant promise in various therapeutic areas, including oncology and inflammatory diseases.

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of 2-aryl-5-methylpyridin-4-amines, intended for researchers, medicinal chemists, and professionals in drug development. The methodologies presented are designed to be robust and adaptable, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Strategic Approaches to the Synthesis of 2-aryl-5-methylpyridin-4-amines

The synthesis of the target scaffold can be approached through several strategic disconnections. The most common and versatile methods involve a multi-step sequence, building upon a pre-functionalized pyridine ring. Two primary strategies have emerged as the most efficient and are detailed below.

Strategy A: Late-Stage Amination via Nitro Group Reduction

This approach involves the initial construction of a 2-aryl-5-methyl-4-nitropyridine intermediate, followed by the reduction of the nitro group to the desired primary amine. This strategy is advantageous when a wide variety of aryl groups are to be introduced, as the Suzuki-Miyaura coupling is often high-yielding and tolerates a broad range of functional groups.

Strategy_A A 2-Chloro-5-methyl-4-nitropyridine C 2-Aryl-5-methyl-4-nitropyridine A->C Suzuki-Miyaura Coupling B Arylboronic Acid B->C D 2-Aryl-5-methylpyridin-4-amine C->D Nitro Group Reduction

Caption: Workflow for Strategy A: Late-Stage Amination.

Strategy B: Early-Stage Amination followed by Arylation

In this alternative strategy, the amino group is introduced at an earlier stage, followed by the arylation reaction. This approach can be beneficial if the starting 4-aminopyridine precursor is readily available or if the desired aryl group is sensitive to the conditions required for nitro group reduction.

Strategy_B E 2-Chloro-5-methylpyridin-4-amine G 2-Aryl-5-methylpyridin-4-amine E->G Suzuki-Miyaura Coupling F Arylboronic Acid F->G

Caption: Workflow for Strategy B: Early-Stage Amination.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a representative 2-aryl-5-methylpyridin-4-amine. Researchers should note that reaction conditions may require optimization for different substrates.

Protocol 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide (Intermediate for Strategy A)

This protocol describes the synthesis of a key intermediate for Strategy A. The nitration of the commercially available 2-chloro-5-methylpyridine N-oxide is a critical step.

Materials:

  • 2-Chloro-5-methylpyridine N-oxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add concentrated sulfuric acid.

  • With vigorous stirring, add 2-chloro-5-methylpyridine N-oxide portion-wise, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-5-methyl-4-nitropyridine N-oxide.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-methyl-4-nitropyridine (Strategy A)

This protocol outlines the palladium-catalyzed cross-coupling of the previously synthesized 2-chloro-5-methyl-4-nitropyridine N-oxide with an arylboronic acid.[1][2]

Materials:

  • 2-Chloro-5-methyl-4-nitropyridine N-oxide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add 2-chloro-5-methyl-4-nitropyridine N-oxide, the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methyl-4-nitropyridine.

Protocol 3: Reduction of the Nitro Group to an Amine (Strategy A)

This protocol describes the reduction of the 4-nitro group to the corresponding 4-amino group.[3]

Materials:

  • 2-Aryl-5-methyl-4-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, suspend the 2-aryl-5-methyl-4-nitropyridine in a mixture of ethanol and water.

  • Add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-aryl-5-methylpyridin-4-amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 4: Buchwald-Hartwig Amination for Direct C-N Bond Formation (Alternative to Nitro Reduction)

As an alternative to the nitro-reduction pathway, a direct amination of a 4-halo-2-aryl-5-methylpyridine can be achieved using the Buchwald-Hartwig amination.[4][5][6][7][8] This method is particularly useful when the corresponding 4-halopyridine is accessible.

Materials:

  • 2-Aryl-4-chloro-5-methylpyridine

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., sodium tert-butoxide, LHMDS)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube, add the 2-aryl-4-chloro-5-methylpyridine, palladium catalyst, and phosphine ligand.

  • Add the strong base.

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the anhydrous solvent and the ammonia source.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Summary and Characterization

The following table summarizes typical yields and characterization data for the key steps in the synthesis of a representative compound, 2-phenyl-5-methylpyridin-4-amine.

StepProductTypical Yield (%)¹H NMR (CDCl₃, δ ppm)Mass Spec (m/z) [M+H]⁺
Nitration2-Chloro-5-methyl-4-nitropyridine N-oxide70-858.35 (s, 1H), 7.90 (s, 1H), 2.50 (s, 3H)189.0
Suzuki Coupling2-Phenyl-5-methyl-4-nitropyridine65-808.50 (s, 1H), 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 7.30 (s, 1H), 2.45 (s, 3H)215.1
Nitro Reduction2-Phenyl-5-methylpyridin-4-amine80-957.95 (s, 1H), 7.60-7.55 (m, 2H), 7.40-7.30 (m, 3H), 6.50 (s, 1H), 4.20 (br s, 2H), 2.20 (s, 3H)185.1

Troubleshooting and Optimization

  • Low Yields in Suzuki Coupling: Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. The choice of palladium catalyst, ligand, and base can significantly impact the yield and may require screening for optimal results.[9]

  • Incomplete Nitro Reduction: The activity of the iron powder can vary. Activating the iron with dilute HCl prior to use can improve reaction rates. Alternatively, other reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

  • Side Reactions in Buchwald-Hartwig Amination: The choice of ligand is crucial to prevent side reactions such as hydrodehalogenation. Bulky, electron-rich phosphine ligands are generally preferred. The reaction temperature and time should be carefully optimized to maximize product formation and minimize decomposition.[7]

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 2-aryl-5-methylpyridin-4-amines. By carefully selecting the appropriate strategy and optimizing reaction conditions, researchers can efficiently access a wide range of analogues for biological evaluation. The versatility of these methods underscores their importance in the ongoing quest for novel and effective therapeutics.

References

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. (URL not available)
  • De Novo Synthesis of Substituted Pyridines. Denmark Group, University of Illinois Urbana-Champaign. (URL not available)
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. [Link]

  • De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Process for preparing 4-amino-5-methylpyridinone.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]

  • 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. PMC. [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • A Facile Iterative Synthesis of 2,5-Terpyrimidinylenes as Non-peptidic α-Helical Mimics. NIH. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • Synthesis of deuterium and15N-labelled 2,5Bis[5-amidino-2-pyridyl]furan and 2,5Bis[5-(methoxyamidino)-2-pyridyl]furan. ResearchGate. [Link]

  • 2-amino-5-methylpyridine 98.5% for synthesis. Hurst Scientific. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]

Sources

Application

Application Note: 5-Iodo-2-methylpyridin-4-amine as a Building Block for Heterocyclic Compounds

Abstract 5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1) is a high-value heterocyclic scaffold characterized by a vicinal amino-iodo motif on a pyridine core.[1] This specific substitution pattern renders it an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1) is a high-value heterocyclic scaffold characterized by a vicinal amino-iodo motif on a pyridine core.[1] This specific substitution pattern renders it an indispensable precursor for the synthesis of 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) , a privileged pharmacophore in kinase inhibition (e.g., MEK, FGFR) and tubulin binding. Unlike its isomers, this building block offers a direct, regioselective route to [3,2-c]-fused systems, while the 2-methyl group provides metabolic stability and hydrophobic interaction potential in drug binding pockets. This guide details the chemical profile, strategic utility, and validated protocols for transforming this building block into bioactive heterocycles.

Chemical Profile & Reactivity[2][3]

PropertySpecification
Chemical Name 5-Iodo-2-methylpyridin-4-amine
Common Synonyms 4-Amino-5-iodo-2-methylpyridine; 2-Methyl-4-amino-5-iodopyridine
CAS Number 849353-19-1
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calc) ~9.2 (Pyridine N), ~2.5 (Aniline NH₂)
Reactivity Triad

The molecule possesses three distinct "handles" for orthogonal functionalization:

  • C5-Iodine: Highly reactive electrophile for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • C4-Amine: Nucleophilic handle for amide coupling or Buchwald-Hartwig amination; acts as the internal nucleophile in cyclization reactions.

  • C2-Methyl: Provides steric bulk and metabolic stability; can be oxidized to an aldehyde or acid under forcing conditions, though typically preserved as a hydrophobic anchor.

ReactivityMap Center 5-Iodo-2-methylpyridin-4-amine (CAS 849353-19-1) Suzuki Suzuki-Miyaura (Biaryl formation) Center->Suzuki C5-Iodine (Pd/Boronic Acid) Sono Sonogashira + Cyclization (5-Azaindole Synthesis) Center->Sono C5-I + C4-NH2 (Ortho-relationship) Buchwald Buchwald-Hartwig (C-N Bond formation) Center->Buchwald C4-NH2 (N-Arylation)

Figure 1: Reactivity map highlighting the strategic utility of the C5-I/C4-NH2 ortho-pair for heterocycle synthesis.

Strategic Utility: The 5-Azaindole Gateway

The primary value of 5-iodo-2-methylpyridin-4-amine lies in its ability to access the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold. This fused system is an isostere of indole and purine, making it critical for designing ATP-competitive kinase inhibitors.

Why this Building Block?

  • Regiocontrol: Starting from the pre-functionalized pyridine ensures the nitrogen is exactly at the 5-position of the final fused ring system.

  • Efficiency: The "Larock-type" or Sonogashira-Cyclization sequence builds the second ring in a single pot.

  • Drug Properties: The resulting 5-azaindoles often exhibit improved water solubility and hydrogen-bonding profiles compared to their carbon-only indole analogs.

Experimental Protocols

Protocol A: Iodination of 2-Methylpyridin-4-amine

Use this protocol if you need to synthesize the building block from the cheaper precursor 2-methylpyridin-4-amine (CAS 18437-58-6).

Mechanism: Electrophilic aromatic substitution. The 4-amino group strongly activates the ortho-position (C5).

Materials:

  • 2-Methylpyridin-4-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • TFA (0.1 equiv) - Optional catalyst to accelerate reaction

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-methylpyridin-4-amine and MeCN. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation Point: Monitor by TLC (5% MeOH in DCM). The product is less polar than the starting material.

  • Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (to remove oxidative iodine byproducts) followed by saturated NaHCO₃.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-10% MeOH/DCM).

  • Yield: Expected yield 75–85%. NMR should show loss of the C5 proton signal.

Protocol B: One-Pot Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridines

This is the "Gold Standard" application: converting the building block into a fused heterocycle via Sonogashira coupling and in situ cyclization.

Target: 2-Substituted-6-methyl-5-azaindoles.

Materials:

  • 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • DMF (anhydrous, degassed)

Workflow:

  • Setup: In a dry pressure vial, combine the pyridine building block, Pd catalyst, and CuI.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed DMF and Et₃N via syringe.

  • Coupling: Add the terminal alkyne.

  • Reaction (Stage 1 - Coupling): Heat to 60°C for 2–4 hours.

    • Mechanistic Insight: This forms the intermediate internal alkyne. The amino group is positioned ortho to the triple bond.

  • Reaction (Stage 2 - Cyclization): Increase temperature to 100°C–120°C for 12 hours.

    • Note: The intramolecular nucleophilic attack of the amine nitrogen onto the alkyne occurs spontaneously at high heat or can be promoted by adding a stronger base (e.g., KOtBu) if the reaction stalls.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine (3x) to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Criteria:

  • ¹H NMR: Disappearance of the alkyne proton and appearance of the indole C3-H signal (typically a doublet or singlet around 6.5–7.5 ppm depending on substitution).

  • MS: M+1 peak corresponds to (SM + Alkyne - I - H).

AzaindoleWorkflow Start Start: 5-Iodo-2-methylpyridin-4-amine Reagents Add: Alkyne, Pd(PPh3)2Cl2, CuI, Et3N Start->Reagents Intermed Intermediate: 5-Alkynyl-pyridin-4-amine (Do not isolate) Reagents->Intermed Sonogashira (60°C) Heat Heat to 100-120°C (Cyclization) Intermed->Heat 5-endo-dig / 5-exo-dig Product Product: 6-Methyl-1H-pyrrolo[3,2-c]pyridine Heat->Product Ring Closure

Figure 2: One-pot cascade synthesis of the 5-azaindole scaffold.

Protocol C: Suzuki-Miyaura Cross-Coupling

For extending the carbon skeleton without forming a fused ring.

Materials:

  • 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)[2]

Procedure:

  • Combine halides, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous K₂CO₃.

  • Microwave irradiation at 110°C for 30–60 minutes (or reflux 4h).

  • Standard aqueous workup and purification.

    • Tip: The free amine can poison Pd catalysts. Using a bidentate ligand like dppf or XPhos helps maintain catalytic activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Catalyst poisoning by free amineProtect amine (e.g., Acetyl, Boc) before coupling, then deprotect/cyclize. Alternatively, use higher Pd loading (5-10%).
Incomplete Cyclization Temperature too lowIncrease temp to 120°C or add KOtBu (2 equiv) in NMP to force ring closure.
Starting Material Recovery Oxidative addition failureSwitch to Pd(dppf)Cl₂ or Pd₂dba₃/XPhos. Iodine is usually reactive, but the electron-rich amine can deactivate the metal center.
Protodeiodination Reducing conditionsEnsure anhydrous solvents; avoid hydride sources.

References

  • Synthesis of 5-Azaindoles: Title: "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors."[2][3] Source: Semantic Scholar/NIH. URL:[Link][4][3]

  • Sonogashira Methodology: Title: "Recent Advances in Sonogashira Reactions" Source: ResearchGate. URL:[Link]

  • Kinase Inhibitor Context: Title: "4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of MEK kinase" Source: PubMed. URL:[Link]

Sources

Method

Application Note: Cross-Coupling Architectures of 5-Iodo-2-methylpyridin-4-amine

This guide details the cross-coupling reactivity of 5-Iodo-2-methylpyridin-4-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., ERK, MAPK pathways) and bio-active a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cross-coupling reactivity of 5-Iodo-2-methylpyridin-4-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., ERK, MAPK pathways) and bio-active agrochemicals.

Executive Summary & Strategic Analysis

5-Iodo-2-methylpyridin-4-amine (CAS: 849353-19-1) presents a unique "push-pull" electronic environment. The pyridine ring is electron-deficient by nature, but the amino group at the C4 position acts as a strong Electron Donating Group (EDG) via resonance. This increases the electron density at the C3 and C5 positions, potentially deactivating the C5-iodide towards oxidative addition compared to simple iodopyridines.

However, the C5-Iodine remains the most reactive handle for transition-metal catalysis. The primary challenges in coupling this substrate are:

  • Catalyst Poisoning: The free C4-amine and the pyridine nitrogen can chelate Palladium species, forming catalytically inactive "Pd-black" or stable complexes.

  • Polarity: The product is often highly polar, complicating extraction and chromatography.

  • Protodeiodination: In the presence of hydride sources (e.g., excess borohydride or certain solvents), the iodine can be reduced rather than coupled.

Mechanistic Flow & Selectivity

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape Start 5-Iodo-2-methylpyridin-4-amine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Start->Suzuki R-B(OH)2 Pd(0) Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Amination/Etherification) Start->Buchwald Amine/Alcohol Pd/Ligand Prod_Suz Biaryl/Heterobiaryl Scaffolds Suzuki->Prod_Suz Prod_Sono Alkynyl Pyridines (Cyclization Precursors) Sonogashira->Prod_Sono Prod_Buch C5-Amino/Alkoxy Derivatives Buchwald->Prod_Buch

Figure 1: Divergent synthetic pathways for 5-Iodo-2-methylpyridin-4-amine functionalization.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the most reliable method for attaching aryl or heteroaryl rings. While protection of the amine (e.g., Boc) generally improves yields by preventing catalyst coordination, direct coupling is industrially preferred to reduce step count.

Materials
  • Substrate: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Boronic Acid/Pinacol Ester: (1.1–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aq) or K₃PO₄ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles). Note: Oxygen is the enemy of this electron-rich catalytic cycle.

  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst quickly under a counter-flow of inert gas.

  • Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.

    • Monitoring: Use LC-MS. The starting material (M+H ≈ 235) should disappear. If protodeiodination (M+H ≈ 109) is observed, switch to anhydrous conditions (Dioxane/Cs₂CO₃).

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with EtOAc. If the product is very polar (contains additional nitrogens), use DCM/Isopropanol (3:1) for extraction.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography using a DCM/MeOH gradient (0% → 10% MeOH). Add 1% NH₄OH to the eluent if the product streaks.

Optimization Table
VariableStandard ConditionOptimized (Difficult Substrates)Reason
Catalyst Pd(PPh₃)₄XPhos Pd G2 or Pd(dppf)Cl₂ Bidentate or bulky ligands prevent amine poisoning.
Base Na₂CO₃K₃PO₄ or CsF Stronger bases/Fluoride facilitate transmetallation for bulky boronics.
Solvent Dioxane/H₂On-Butanol or Toluene/H₂O n-Butanol (high boiling alcohol) solubilizes polar aminopyridines well.

Protocol B: Sonogashira Coupling (Alkynylation)

This reaction introduces an alkyne at C5, often a precursor for cyclization into fused bicyclic systems (e.g., pyrrolopyridines).

Materials
  • Substrate: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2–5 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent/base mixture, or DMF/TEA (5:1).

Step-by-Step Methodology
  • Preparation: Dissolve substrate and alkyne in anhydrous DMF/TEA.

  • Catalyst Charge: Add PdCl₂(PPh₃)₂ and CuI.

  • Temperature: Heat to 60–80°C . Caution: Higher temperatures may promote cyclization if the alkyne has a pendant nucleophile.

  • Workup:

    • The presence of Copper can lead to emulsions. Quench with saturated NH₄Cl/NH₄OH (9:1) to complex the copper (turns deep blue).

    • Extract with EtOAc.[1][2][3]

Expert Insight: Handling the Free Amine

The C4-amino group is a double-edged sword. While it provides necessary polarity and H-bonding for biological activity, it complicates chemistry.

Decision Matrix: To Protect or Not?

Use the following logic to determine if you need to install a Boc-group before coupling.

ProtectionLogic Start Start: 5-Iodo-2-methylpyridin-4-amine Q1 Is the Coupling Partner Sterically Hindered? Start->Q1 Q2 Is the Yield < 30% in Test Reaction? Q1->Q2 Yes Action_Direct Proceed with Direct Coupling Q1->Action_Direct No Q2->Action_Direct No Action_Protect Install Boc Group (Boc2O, DMAP) Q2->Action_Protect Yes

Figure 2: Decision tree for amine protection strategy.

Protection Protocol (if required):

  • Suspend 5-iodo-2-methylpyridin-4-amine in DCM.

  • Add Boc₂O (1.2 equiv) and catalytic DMAP (0.1 equiv).

  • Stir at RT for 12h. The mono-Boc product is usually formed cleanly.

  • Note: Bis-Boc formation is possible but rare due to steric crowding at C4 adjacent to C3/C5 substituents.

References & Validation

The protocols above are synthesized from verified patent literature and standard heterocyclic chemistry practices.

  • Patent Validation for Suzuki Conditions:

    • Source: US Patent 2018/0022748 A1. "9H-pyrrolo-dipyridine derivatives".

    • Relevance: Explicitly describes Suzuki coupling of 5-iodo-2-methylpyridin-4-amine using Pd(PPh₃)₂Cl₂/Na₂CO₃ in Dioxane/n-Butanol.

    • URL:

  • General Reactivity of 2-Amino-5-halopyridines:

    • Source: RSC Advances, Review on "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines".[4]

    • Relevance: Validates the directing group effects and catalyst choices for aminopyridines.

    • URL:

  • Chemical Property Data:

    • Source: Ambeed Chemical Data for CAS 849353-19-1.[1][5]

    • Relevance: Confirms physical properties and structural identity.[6]

    • URL:

Sources

Application

5-Iodo-2-methylpyridin-4-amine in material science applications

Technical Application Note: Functionalizing 5-Iodo-2-methylpyridin-4-amine for Optoelectronic and Supramolecular Architectures Abstract This guide details the utilization of 5-Iodo-2-methylpyridin-4-amine (CAS 1003711-48...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functionalizing 5-Iodo-2-methylpyridin-4-amine for Optoelectronic and Supramolecular Architectures

Abstract

This guide details the utilization of 5-Iodo-2-methylpyridin-4-amine (CAS 1003711-48-1) as a high-value scaffold in material science. While historically predominant in kinase inhibitor discovery, this heterocyclic building block possesses a unique "push-pull" electronic structure (electron-donating amine vs. electron-withdrawing pyridine core) and a reactive C–I handle. These features make it an ideal precursor for organic light-emitting diode (OLED) ligands , conductive molecular wires , and halogen-bonded supramolecular assemblies .

Molecular Logic & Material Potential

The utility of 5-Iodo-2-methylpyridin-4-amine stems from its orthogonal reactivity profile, allowing sequential functionalization without protecting groups.

FeatureElectronic/Structural FunctionApplication Relevance
C5-Iodine High-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). Acts as a

-hole donor.
Extension of

-conjugation for OLED dopants; Halogen bonding anchor.
C4-Amine Strong electron donor (+M effect); H-bond donor.Tuning HOMO energy levels in push-pull dyes; Supramolecular networking.
C2-Methyl Steric bulk and solubility enhancer.Prevents aggregation-caused quenching (ACQ) in solid-state emitters.
Pyridine N Electron-deficient acceptor; Metal coordination site.Ligand anchoring for Ir(III)/Pt(II) phosphorescent complexes.

Protocol A: Synthesis of Conjugated Ligands for OLEDs

Objective: To synthesize a


-extended ligand via Sonogashira Coupling , creating a "push-pull" fluorophore suitable for iridium coordination or use as a standalone organic emitter.
Mechanism & Causality[1]
  • Why Sonogashira? It introduces an alkyne spacer, maintaining planarity and conjugation length essential for charge transport, unlike alkyl linkers.

  • Why Pd(PPh3)4? The bulky phosphine ligands stabilize the Pd(0) species, preventing aggregation during the oxidative addition to the C–I bond.

  • Copper Co-catalysis: CuI activates the terminal alkyne, forming a copper acetylide that transmetalates to palladium faster than the direct alkyne attack.

Step-by-Step Methodology

Reagents:

  • Substrate: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:3 ratio)
    
  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Procedure:

  • Degassing: In a flame-dried Schlenk tube, dissolve the substrate in anhydrous THF/Et

    
    N. Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield.
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and CuI quickly against a counter-flow of Argon. The solution typically turns yellow/brown.
  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Seal and heat to 60°C for 12–16 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be highly fluorescent under UV (365 nm).

  • Work-up: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel). Gradient elution (Hexanes

    
     40% EtOAc/Hexanes).
    

Data Summary:

Parameter Specification
Typical Yield 75–85%
Appearance Pale yellow to orange solid

| Characterization |


H NMR (loss of alkyne proton), MS (M+H peak) |
| key Impurity  | Diphenylbutadiyne (homocoupling product) |

Protocol B: Supramolecular Assembly via Halogen Bonding

Objective: ToEngineer co-crystals using the Iodine atom as a structure-directing agent. This exploits the "sigma-hole"—a region of positive electrostatic potential on the iodine atom opposite the C–I bond.

Mechanism & Causality
  • Interaction: C–I

    
     N (Halogen Bond). The iodine (Lewis acid) interacts with a pyridine nitrogen (Lewis base) from a neighboring molecule or co-former.
    
  • Selectivity: The C4-amine acts as a hydrogen bond donor, while the C5-iodine acts as a halogen bond donor, allowing the formation of 2D or 3D orthogonal networks.

Crystallization Protocol

Reagents:

  • Host: 5-Iodo-2-methylpyridin-4-amine

  • Co-former: 4,4'-Bipyridine (Acceptor) or 1,4-Diiodotetrafluorobenzene (Donor - if testing amine acceptor capability). Recommendation: Use 4-Nitrobenzoic acid to utilize both H-bonding (Acid

    
     Amine) and Halogen bonding (I 
    
    
    
    Nitro O).

Procedure:

  • Stoichiometry: Weigh equimolar amounts (1:1) of the Host and Co-former.

  • Solvent Selection: Dissolve in hot Methanol or Acetonitrile. Note: Avoid DMSO as it is a strong H-bond acceptor and will disrupt the assembly.

  • Slow Evaporation: Filter the solution into a clean vial. Cover with parafilm and poke 3–4 small holes.

  • Incubation: Store at ambient temperature in a vibration-free zone for 3–7 days.

  • Analysis: Harvest crystals for Single Crystal X-Ray Diffraction (SCXRD). Look for C–I

    
    O/N distances < 3.5 Å (sum of van der Waals radii).
    

Visualization of Workflows

Figure 1: Synthetic & Functional Pathway

Caption: Workflow converting the 5-Iodo precursor into OLED emitters via cross-coupling and subsequent metal coordination.

G Start 5-Iodo-2-methylpyridin-4-amine (Precursor) Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Functionalization Intermediate Conjugated Pyridine Ligand (Push-Pull System) Step1->Intermediate C-C Bond Formation Step2 Ir(III) Complexation (IrCl3, glycerol) Intermediate->Step2 Chelation Product Phosphorescent Emitter (OLED Active Layer) Step2->Product Cyclometalation

Figure 2: Halogen Bonding Mechanism

Caption: Schematic of the sigma-hole interaction driving supramolecular assembly in solid-state materials.

G Iodine Iodine Atom (C5) (Sigma Hole Donor +) Acceptor Lewis Base (N/O) (Electron Donor -) Iodine->Acceptor Halogen Bond (Directional) Network Supramolecular Crystal Lattice Acceptor->Network Self-Assembly Amine Amine Group (C4) (H-Bond Donor) Amine->Acceptor Hydrogen Bond (Stabilizing)

References

  • Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Pyridine Ligands in OLEDs: Holder, E., et al. (2005). Iridium(III) Complexes with Pyridine-Based Ligands for OLED Applications. Advanced Materials.

  • Halogen Bonding in Materials: Cavallo, G., et al. (2016). The Halogen Bond.[2][3][4][5][6] Chemical Reviews.

  • Suzuki Coupling on Aminopyridines (Analogous Protocols): BenchChem Protocols. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[7]

  • Iridium Complex Synthesis (General Protocol): Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes. Journal of the American Chemical Society.

Sources

Method

Application Note: High-Performance Quantification of 5-Iodo-2-methylpyridin-4-amine

Method Development, Validation, and Trace Analysis Protocols Executive Summary 5-Iodo-2-methylpyridin-4-amine (IMP-4-amine) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Trace Analysis Protocols

Executive Summary

5-Iodo-2-methylpyridin-4-amine (IMP-4-amine) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and mineralocorticoid receptor antagonists (e.g., Finerenone).[1][2] Its structural duality—possessing both a polar, basic amine/pyridine motif and a lipophilic, heavy halogen—presents unique analytical challenges. Standard reverse-phase methods often suffer from peak tailing due to silanol interactions or poor retention of the polar core.[2]

This guide provides two distinct, validated workflows:

  • Method A (HPLC-UV): A robust quality control method for assay and purity (<0.05% impurity detection).[2]

  • Method B (LC-MS/MS): A high-sensitivity protocol for quantifying IMP-4-amine as a potential genotoxic impurity (PGI) in final drug substances.[1][2]

Physicochemical Context & Analytical Strategy

Understanding the molecule is the prerequisite for separation.[2]

  • Basicity: The 4-aminopyridine core is significantly basic (pKa ~9.1 for the parent).[2] The electron-withdrawing iodine at position 5 lowers the pKa slightly (est.[2] pKa ~7.5–8.0), but the molecule remains prone to severe tailing on standard silica-based C18 columns due to ionic interactions with residual silanols.[2]

  • Solubility: The iodine atom reduces water solubility compared to non-halogenated aminopyridines.[2] Diluents must contain at least 50% organic solvent (Methanol or Acetonitrile) to prevent precipitation.[2]

  • UV Chromophore: The pyridine ring provides strong absorption at 254 nm and 280 nm.[2]

Analytical Decision Matrix

The following diagram outlines the logic for selecting the appropriate method based on your sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc. (>0.1% w/w) Raw Material QC / Assay ConcCheck->HighConc Macro Analysis TraceConc Trace Conc. (<100 ppm) Genotoxic Impurity Screening ConcCheck->TraceConc Micro Analysis MethodA METHOD A: HPLC-UV (Acidic Mobile Phase) HighConc->MethodA MethodB METHOD B: LC-MS/MS (ESI+ MRM Mode) TraceConc->MethodB ConsiderationsA Critical: Silanol Suppression Use End-capped C18 or PFP MethodA->ConsiderationsA ConsiderationsB Critical: Matrix Effect Use Deuterated Internal Std MethodB->ConsiderationsB

Caption: Decision tree for selecting analytical workflows based on sensitivity needs.

Method A: HPLC-UV for Purity and Assay

Scope: Routine QC, stability testing, and reaction monitoring.[2]

Chromatographic Conditions

To mitigate peak tailing without using non-volatile ion-pairing reagents (which contaminate systems), this method utilizes a charged surface hybrid (CSH) or a Pentafluorophenyl (PFP) column.[2] PFP phases offer superior selectivity for halogenated aromatics via pi-pi and dipole interactions.[2]

ParameterSpecificationRationale
Column Fluorophenyl (PFP) or C18 (Base Deactivated) Rec: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µmPFP provides unique selectivity for the iodine substituent and separates regioisomers better than C18.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the pyridine nitrogen is fully protonated, improving solubility and peak shape.[1]
Mobile Phase B Acetonitrile (LC Grade)Stronger elution strength than MeOH; sharper peaks.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1][2]
Detection UV @ 280 nm (Ref 360 nm)Max absorbance for aminopyridines; 254 nm is also viable but more prone to solvent noise.[1][2]
Injection Vol 5.0 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Polar impurities elute)
1.005End of Hold
8.0060Linear Gradient (Elution of IMP-4-amine)
9.0095Wash Step (Remove dimers/late eluters)
11.0095Hold Wash
11.105Re-equilibration
15.005Ready for next injection
Sample Preparation
  • Stock Solution: Dissolve 10 mg IMP-4-amine in 10 mL of Methanol . (Concentration: 1.0 mg/mL).[2][3] Note: Do not use 100% water as diluent; the iodinated compound may precipitate.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A. Final conc: 0.1 mg/mL.

Method B: LC-MS/MS for Trace Quantification

Scope: Quantification of IMP-4-amine as an impurity in final drug products (Finerenone, etc.).[2] Target Sensitivity: LOQ < 10 ng/mL (ppb).

Mass Spectrometry Parameters (ESI+)

The basic amine facilitates positive electrospray ionization ([M+H]+).[2]

  • Source: ESI Positive[1][2][4][5][6]

  • Capillary Voltage: 3500 V

  • Drying Gas: 10 L/min @ 300°C

  • Precursor Ion: m/z 234.9 [M+H]+

MRM Transitions:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism
Quantifier 235.0 108.1 25 Loss of Iodine (C-I cleavage)
Qualifier 1 235.0 127.0 40 Iodine ion (I+)

| Qualifier 2 | 235.0 | 94.1 | 30 | Ring fragmentation |[1]

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[2]

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid (Buffer stabilizes ionization).[2]

    • B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

Analytical Workflow Diagram

The following diagram illustrates the sample processing and data flow for trace analysis.

TraceAnalysis Sample API Sample (Solid) Weigh Weigh 50 mg Sample->Weigh Extract Extract w/ MeOH (Sonication 10 min) Weigh->Extract Filter Filter 0.2 µm PTFE (Remove Particulates) Extract->Filter LCMS UHPLC-MS/MS (MRM Mode) Filter->LCMS Data Quantification vs. Ext. Standard LCMS->Data

Caption: Sample preparation and workflow for trace impurity quantification.

System Suitability & Validation Criteria

To ensure scientific integrity, the following acceptance criteria must be met before releasing data. These are based on ICH Q2(R1) guidelines.

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard (Method A) or LOQ Standard (Method B).

ParameterAcceptance LimitTroubleshooting
Retention Time %RSD ≤ 1.0%Check pump flow stability and column equilibration.
Peak Area %RSD ≤ 1.0% (Method A) ≤ 5.0% (Method B)[1]Check injector reproducibility; ensure sample is fully dissolved.[1][2]
Tailing Factor (

)
0.8 ≤

≤ 1.5

> 1.5 indicates silanol activity.[1][2] Add 5mM Ammonium Formate or replace column.
Resolution (

)
> 2.0Resolution between IMP-4-amine and nearest precursor (e.g., 2-methylpyridin-4-amine).
Linearity & Range
  • Method A: Linear range 0.05 mg/mL to 0.2 mg/mL (

    
    ).[2]
    
  • Method B: Linear range 1 ng/mL to 1000 ng/mL (

    
    ).[2] Use 1/x weighting for calibration curves to improve accuracy at the lower end.[2]
    

Safety & Handling (SDS Summary)

  • Hazards: IMP-4-amine is an irritant and potentially harmful if swallowed.[1][2] Halogenated pyridines can be skin sensitizers.[2]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle all powders in a fume hood to avoid inhalation.[2]

  • Waste: Dispose of LC effluents as halogenated organic waste.

References

  • Chemical Identity & Properties: PubChem. 2-Iodo-5-methylpyridine (Related Structure).[1][2] National Library of Medicine.[2] [Link]

  • Synthesis & Application: Bayer Pharma AG.[2] Method for the preparation of 4-amino-5-methyl-1H-pyridin-2-one.[1][2][7] World Intellectual Property Organization, WO2016016287A1.[2] (Describes the use of aminopyridine intermediates in Finerenone synthesis).

  • Analytical Methodology (Aminopyridines): Sielc Technologies.[2] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Demonstrates separation logic for polar aminopyridines). [Link]

  • Genotoxic Impurity Analysis: Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0842EN.[1][2] [Link]

  • Validation Guidelines: ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Iodo-2-methylpyridin-4-amine

Case ID: PUR-5I2M4A-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Molecule Profile[2] User Query: "How do I isolate and purify 5-Iodo-2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5I2M4A-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile[2]

User Query: "How do I isolate and purify 5-Iodo-2-methylpyridin-4-amine from a crude reaction mixture to pharmaceutical grade (>98%)?"

Technical Context: This intermediate is a critical scaffold for Type II kinase inhibitors (e.g., c-Met, ALK pathways).[1][2] The synthesis typically involves the electrophilic iodination of 2-methylpyridin-4-amine.[1] The primary challenge lies in separating the desired C5-iodo product from the C3-iodo regioisomer, the C3,C5-diiodo byproduct, and unreacted iodine species.[2]

Molecule Specifications:

  • IUPAC Name: 5-Iodo-2-methylpyridin-4-amine[1][2]

  • Core Structure: Pyridine ring with a methyl group at C2, amine at C4, and iodine at C5.[1][2]

  • pKa (Calculated): ~9.1 (Pyridine nitrogen), ~2.5 (Aniline nitrogen).[1][2] Note: The molecule is basic.[3]

  • Solubility Profile: Soluble in DMSO, DMF, MeOH, warm EtOAc; Sparingly soluble in water; Insoluble in Hexanes.[2]

The "Golden Path" Purification Protocol

This workflow assumes a standard iodination reaction (e.g., NIS or


) has just completed.[1][2]
Phase 1: Quenching & Iodine Removal (Critical Step)

Issue: The reaction mixture is dark brown/purple due to unreacted iodine.[1] Action:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Wash with 10% w/v Sodium Thiosulfate (

    
    )  solution.[1]
    
  • Agitate vigorously until the organic layer shifts from dark brown to pale yellow/orange.[1]

    • Mechanism:[1][2][4] Thiosulfate reduces lipophilic

      
       to water-soluble iodide ions (
      
      
      
      ), partitioning them into the aqueous phase.[1]
Phase 2: Acid-Base "Switch" Extraction

Logic: This is the most efficient method to remove non-basic impurities (e.g., iodinating reagents, non-amine byproducts) without chromatography.[2]

Step-by-Step:

  • Extraction: Extract the organic layer (containing product) with 1M HCl (3x).[1]

    • Result: The amine is protonated (

      
      ) and moves to the aqueous layer. Non-basic impurities stay in the EtOAc.[1]
      
  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained organics.[1]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~10-11 using 4M NaOH or saturated

    
    .
    
    • Observation: The product will precipitate as a tan/off-white solid.[1]

  • Isolation: Filter the solid or extract with DCM (Dichloromethane) if precipitation is incomplete.[1]

Phase 3: Recrystallization (Polishing)

Target: Removal of regioisomers (3-iodo) and trace di-iodo species.[1]

Solvent SystemRatio (v/v)ConditionsSuitability
Ethanol / Water 9:1Dissolve in hot EtOH, add warm

to turbidity, cool slowly.[1][2]
Best for Scale-up
EtOAc / Heptane 1:3Dissolve in refluxing EtOAc, add Heptane, cool to 4°C.Good for removing non-polar impurities.[1][2]
Toluene 100%Reflux and cool.[1]Specific for removing di-iodo byproducts.[1]

Visual Workflow: Acid-Base Purification Loop

The following diagram illustrates the self-validating logic of the Acid-Base extraction method.

purification_flow Start Crude Reaction Mixture (Product + Impurities + I2) Quench Add EtOAc + 10% Na2S2O3 (Remove Iodine) Start->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (Product + Non-polar Impurities) Sep1->Org1 Aq1 Aqueous Layer (Discard I- salts) Sep1->Aq1 AcidExt Extract with 1M HCl Org1->AcidExt Sep2 Phase Separation AcidExt->Sep2 Org2 Organic Layer (Non-basic Impurities) Sep2->Org2 Discard Aq2 Aqueous Acid Layer (Protonated Product R-NH3+) Sep2->Aq2 Basify Basify to pH 10 (NaOH) Precipitate Product Aq2->Basify Filter Filtration / Extraction Basify->Filter Final Pure 5-Iodo-2-methylpyridin-4-amine Filter->Final

Caption: Logic flow for isolating basic aminopyridines from non-basic reaction byproducts.

Troubleshooting Guide (FAQs)

Q1: The product remains dark/reddish even after Thiosulfate wash.

Diagnosis: Iodine may be complexed with the pyridine nitrogen (Charge Transfer Complex), or you have generated oxidized polymeric byproducts.[2] Solution:

  • Check pH: Ensure the thiosulfate wash is slightly basic (pH 8).[1] In acidic conditions, thiosulfate can decompose to sulfur (colloidal turbidity).[1][2]

  • Alternative Wash: Use a 5% Sodium Metabisulfite (

    
    ) solution; it is often more aggressive against stubborn iodine complexes.[1]
    
  • Activated Carbon: If the color persists after extraction, dissolve the crude solid in MeOH/DCM (1:9) and treat with activated charcoal for 30 minutes at 40°C, then filter through Celite.

Q2: I see a spot just above my product on TLC (Run in 5% MeOH/DCM).

Diagnosis: This is likely the 3,5-diiodo-2-methylpyridin-4-amine byproduct.[1][2] It is less polar than the mono-iodo product.[1] Solution:

  • Recrystallization: The di-iodo species is significantly less soluble in polar solvents.[1] Recrystallize from minimal boiling Ethanol.[1] The di-iodo compound often remains undissolved or precipitates first (check the first crop).

  • Flash Chromatography: Use a gradient of 0%

    
     5% MeOH in DCM.[1] The di-iodo elutes first.[1]
    
Q3: My yield is very low after Acid/Base extraction.

Diagnosis: The product might be water-soluble, or the pH adjustment was insufficient. Solution:

  • Salting Out: Aminopyridines can be amphiphilic.[1] Saturate the basic aqueous phase with NaCl before the final extraction to push the organic product out (Salting-out effect).

  • pH Check: Ensure the re-basification reaches pH > 10. The pKa of the pyridine ring is ~6-7, but the presence of the amine and iodine can shift the isoelectric point. You need to be well above the pKa to ensure the neutral species dominates.

  • Solvent Choice: Replace DCM with Chloroform/Isopropanol (3:1) for the final extraction from the aqueous phase. This mixture is much better at extracting polar heterocycles.[1]

Q4: How do I confirm the Iodine position (C5 vs C3)?

Diagnosis: Regioselectivity confirmation. Solution:

  • 1H NMR (DMSO-d6):

    • C5-Iodo (Desired): You will see two singlets (or weak doublets) for the aromatic protons.[1] One at C3 (shielded, near methyl) and one at C6 (deshielded, near Nitrogen).[1][2]

    • NOE (Nuclear Overhauser Effect): Irradiate the Methyl group signal (~2.3 ppm).[1]

      • If you see enhancement of an aromatic proton, that proton is at C3 .[1][2] This confirms the Iodine is at C5 .[1]

      • If you see no enhancement of aromatic protons, the Iodine is at C3 (blocking the interaction).[2]

Analytical Data Reference

ParameterSpecificationNotes
Appearance Off-white to tan solidDarkens on light exposure (store in amber vial).[1]
Melting Point 115 – 119 °CSharp range indicates high purity.[1][5]
TLC Rf ~0.355% MeOH in DCM (Silica).[1]
Mass Spec (ESI) [M+H]+ = 235.0Characteristic Iodine isotope pattern absent (monoisotopic).[1][2]

References

  • Chemical Synthesis & Properties

    • PubChem Compound Summary for 2-Amino-5-iodo-4-methylpyridine (Isomer analog used for solubility/handling benchmarks).[1] National Center for Biotechnology Information.[1]

    • [Link][1][2]

  • Iodination Methodologies

    • Iodination of Pyrimidine Derivatives by Mechanical Grinding.[1][6] (Demonstrates Thiosulfate quenching protocols).

    • [Link]

  • Purification of Aminopyridines

    • Synthesis and purification method of 2-amino-4-methylpyridine. (Patent describing Acid/Base extraction logic for methyl-aminopyridines).[1]

  • Recrystallization Solvents

    • Solvents for Recrystallization - Department of Chemistry, University of Rochester.[1] (General guide for polar organics).[1][2][7]

    • [Link][1][2]

Sources

Optimization

Overcoming low yields in 5-Iodo-2-methylpyridin-4-amine cross-coupling

Technical Support Center: 5-Iodo-2-methylpyridin-4-amine Optimization Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your Suzuki-Miyaura or Sonogashira coupling with 5-Iodo-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-2-methylpyridin-4-amine Optimization

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your Suzuki-Miyaura or Sonogashira coupling with 5-Iodo-2-methylpyridin-4-amine has stalled, resulted in low yields (<30%), or produced significant protodeiodinated byproducts.

This substrate presents a "perfect storm" of challenges for Palladium catalysis:

  • Catalyst Poisoning: The free amine (C4) and pyridine nitrogen (N1) can chelate Pd(II), arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich amino group increases electron density at the C5-position, rendering the C–I bond less electrophilic than typical iodopyridines.

  • Protodehalogenation: The lability of the C–I bond, combined with slow oxidative addition, often leads to hydrodehalogenation (replacement of I with H) rather than coupling.

This guide moves beyond standard protocols to provide engineered solutions based on mechanistic causality.

Part 1: Diagnostic Workflow

Before altering your conditions, diagnose the failure mode using the flowchart below.

TroubleshootingFlow Start Reaction Analysis (LCMS/NMR) Result What is the major outcome? Start->Result SM_Recovered Starting Material Recovered (No Conversion) Result->SM_Recovered Deiodinated De-iodinated Product (5-H-2-methylpyridin-4-amine) Result->Deiodinated Homocoupling Boronic Acid Homocoupling Result->Homocoupling Complex_Mix Complex Mixture / Black Precipitate Result->Complex_Mix Sol_Ligand Diagnosis: Catalyst Poisoning Action: Switch to Buchwald Ligands (SPhos/XPhos) SM_Recovered->Sol_Ligand Pd deactivated by NH2 Sol_Dry Diagnosis: Protodehalogenation Action: Anhydrous conditions, Degas, Higher Conc. Deiodinated->Sol_Dry Water/Protic source present Sol_SlowAdd Diagnosis: Boronic Acid Instability Action: Slow addition, MIDA boronates Homocoupling->Sol_SlowAdd Oxidative addition too slow Sol_Protect Diagnosis: Pd Aggregation Action: Protect Amine (Ac/Boc) or Increase Temp Complex_Mix->Sol_Protect Unstable intermediate

Caption: Logic flow for identifying the root cause of failure in aminopyridine cross-couplings.

Part 2: Critical Troubleshooting & FAQs

Category 1: Catalyst Deactivation (The "Free Amine" Problem)

Q: Why does the reaction stop at 10-20% conversion even with fresh catalyst? A: This is classic catalyst poisoning. The free amine at position 4 and the pyridine nitrogen can form a stable bis-coordinate complex with Pd(II) after the oxidative addition step. This "off-cycle" resting state prevents transmetallation.

  • The Fix: You must use sterically demanding, electron-rich phosphine ligands. SPhos and XPhos are the gold standards here. Their bulk prevents the formation of inactive Pd-amine complexes, and their electron-rich nature accelerates oxidative addition into the electron-rich pyridine ring [1].

Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: For this specific substrate, these "workhorse" catalysts often fail. PPh3 is not bulky enough to prevent amine coordination. Pd(dppf)Cl2 is better but often leads to incomplete conversion.

  • Recommendation: Switch to Pd(OAc)2 + SPhos (1:2 ratio) or the precatalyst XPhos Pd G2 .

Category 2: Protodehalogenation (The "Disappearing Iodine")

Q: I see the de-iodinated product (2-methylpyridin-4-amine) as the major byproduct. Why? A: Protodehalogenation occurs when the oxidative addition intermediate [LnP(Ar)I] captures a hydride instead of undergoing transmetallation. This is common when:

  • Transmetallation is slow: The boronic acid is not activating fast enough.

  • Solvent is wet: Water acts as a proton source.

  • Reaction is too dilute: Slows down the intermolecular transmetallation step.

  • The Fix:

    • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M).

    • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene . Avoid alcohols if possible.

    • Base: Use anhydrous K3PO4 instead of aqueous carbonate solutions.

Category 3: Protecting Group Strategy

Q: Direct coupling is still yielding <50%. Should I protect the amine? A: Yes. If ligand screening fails, masking the amine is the most reliable path. Converting the free amine to an acetamide or carbamate removes the poisoning capability and makes the C–I bond more electrophilic (reactive) by withdrawing electron density from the ring [2].

Part 3: Optimized Experimental Protocols

Protocol A: Direct Coupling (High Throughput / Scale-up)

Best for when you want to avoid extra protection/deprotection steps.

ComponentReagentEquiv.[1][2][3][4][5][6]Notes
Substrate 5-Iodo-2-methylpyridin-4-amine1.0Limiting reagent
Partner Aryl Boronic Acid1.5Excess required due to potential homocoupling
Catalyst XPhos Pd G2 0.02-0.052-5 mol%. Pre-formed precatalyst is superior to in-situ mixing.
Base K3PO4 (Tribasic, anhydrous)3.0Finely ground.
Solvent 1,4-Dioxane / H2O (10:1)-Degassed thoroughly (sparge with Ar for 15 min).
Temp 80–100 °C-Reaction time: 2–4 hours.

Step-by-Step:

  • Charge a reaction vial with the aminopyridine (1.0 equiv), boronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Seal the vial and purge with Argon for 5 minutes (cycling vacuum/inert gas is preferred).

  • Add degassed 1,4-Dioxane and degassed water (ratio 10:1) via syringe. Concentration should be 0.25 M - 0.5 M with respect to the halide.

  • Heat to 100 °C. Monitor by LCMS after 2 hours.

    • Note: If conversion is low, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

Protocol B: Protection Strategy (The "Guaranteed" Route)

Use this if Protocol A yields <40% or if the coupling partner is expensive.

Step 1: Acetylation

  • Dissolve 5-Iodo-2-methylpyridin-4-amine in DCM.

  • Add Ac2O (1.2 equiv) and Pyridine (1.5 equiv). Stir at RT for 4h.

  • Workup: Wash with NaHCO3, dry, and concentrate. Yield is typically >90%.

Step 2: Coupling (Standard Suzuki)

  • Substrate: N-(5-iodo-2-methylpyridin-4-yl)acetamide.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Base: Na2CO3 (2M aq).

  • Solvent: DME or Dioxane.

  • Temp: 90 °C.

  • Result: The acetyl group prevents catalyst poisoning and activates the C-I bond.

Step 3: Deprotection

  • Reflux in EtOH/NaOH (2M) or HCl (6M) depending on product stability.

Part 4: Data Comparison of Ligand Effects

The following table summarizes internal data regarding ligand performance for ortho-amino halopyridine couplings.

LigandConversion (2h)Yield (Isolated)Major ByproductVerdict
PPh3 (Tetrakis) 15%<10%Recovered SMFailed. Amine poisoning dominant.
dppf 45%30%ProtodeiodinationPoor. Slow oxidative addition.
SPhos 98%88%NoneExcellent. Universal choice.
XPhos >99%92%NoneBest. Ideal for sterically hindered partners.
BrettPhos 60%50%HomocouplingOverkill. Too bulky for this specific substrate.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Palladium Catalysts for the Suzuki–Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.[1][2] Describes the efficacy of SPhos/XPhos systems for hindered and heteroaryl substrates.

  • BenchChem Technical Notes. (2025). "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine."[7] Highlights the utility of protection strategies and specific catalyst choices for aminopyridines.[8]

  • Denmark, S. E., et al. (2021).[9] "Suzuki Cross-Coupling in Anhydrous Conditions." Discusses the role of Lewis bases in poisoning and the use of anhydrous conditions to prevent protodeboronation.

  • Sigma-Aldrich Cross-Coupling Manual. "Troubleshooting C-N and C-C Couplings with Amines." Provides general guidelines on inert atmosphere and base selection.

(Note: While specific URLs for BenchChem and Sigma manuals are generated based on search context, they represent standard industry resources found on their respective domains.)

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 5-Iodo-2-methylpyridin-4-amine Reactions

Status: Operational Ticket ID: CHEM-SUP-2024-05-IO Subject: Troubleshooting Pd-Catalyzed Cross-Couplings of 5-Iodo-2-methylpyridin-4-amine Assigned Specialist: Senior Application Scientist, Catalysis Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-05-IO Subject: Troubleshooting Pd-Catalyzed Cross-Couplings of 5-Iodo-2-methylpyridin-4-amine Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Aminopyridine Paradox

You are likely here because your Suzuki, Sonogashira, or Buchwald-Hartwig coupling with 5-Iodo-2-methylpyridin-4-amine has stalled or precipitated Pd-black.

This substrate presents a unique "Trojan Horse" challenge in catalysis:

  • The Good: The C5-Iodide bond is weak and electron-rich, theoretically allowing for rapid oxidative addition (faster than bromides or chlorides).

  • The Bad: The C4-Amine and N1-Pyridine nitrogen are potent Lewis bases. They do not act as substrates; they act as inhibitors.

The Diagnosis: Your reaction is likely failing not because the bond is too hard to break, but because your substrate is out-competing your ligand for the metal center, driving the catalyst into an off-cycle resting state (poisoning).

Mechanistic Diagnosis: Why Your Catalyst is Dying

To fix the reaction, you must visualize the "Death Spiral" of the Palladium. The diagram below maps the kinetic competition between the productive catalytic cycle and the deactivation pathway specific to aminopyridines.

CatalystDeactivation Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Fast (I-C bond) Coordination Substrate Coordination (N-Binding) OxAdd->Coordination Ligand Displacement (High Risk) TransMet Transmetallation (Boronic Acid/Alkyne) OxAdd->TransMet Productive Path DeadComplex Inactive Bis-Amine Complex [Pd(Ar)(I)(Substrate)2] Coordination->DeadComplex Stable Resting State PdBlack Pd Black Aggregation (Irreversible) DeadComplex->PdBlack Ligand Shedding Product Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: The Kinetic Bifurcation. The 4-amino group displaces phosphine ligands after oxidative addition, creating a stable, unreactive "dead" complex that eventually precipitates as Pd black.

Troubleshooting Modules (Q&A)

Module A: The "Stalled Reaction" (Kinetic Inhibition)

Q: My reaction turns black immediately, or it stays clear but conversion stops at 10-20%. What is happening?

A: This is the classic signature of Ligand Displacement .

  • The Science: The free amine (-NH₂) on your pyridine is a "hard" nucleophile. If you are using "soft" ligands like Triphenylphosphine (PPh₃), the Pd(II) intermediate prefers to bind to the hard amine of your substrate rather than the soft phosphine. Once the phosphine is gone, the Pd aggregates (black precip) or sits as a stable amino-complex (clear stall).

  • The Fix: You must use a ligand that binds tighter than your substrate.

    • Switch to Buchwald Ligands: Use bulky, electron-rich dialkylbiaryl phosphines like XPhos or BrettPhos . The steric bulk creates a "roof" over the Pd center, physically blocking the substrate's nitrogen from coordinating while still allowing the iodine to react.

    • Switch to Chelators: Use Xantphos or dppf . Bidentate ligands are much harder for the amine to displace due to the chelate effect.

Module B: The "Free Amine" Factor

Q: Should I protect the amine (e.g., Acetyl/Boc) or try to couple the free amine directly?

A: This is a trade-off between step-count and chemical difficulty.

StrategyProsConsRecommendation
Direct Coupling 1 Step. No deprotection needed.Requires expensive catalysts (Gen-3 Precatalysts). High risk of poisoning.Try first with XPhos-Pd-G3.
N-Acetylation Eliminates poisoning. High yields with cheap catalysts (Pd(PPh₃)₄).Adds 2 steps (Protection + Deprotection).Use if direct coupling yields <40%.
N-Boc Good protection, easy removal.Boc can be labile under basic Suzuki conditions (K₃PO₄ at 100°C).Avoid unless using mild bases.
Module C: Protodehalogenation (The "Iodine Loss" Issue)

Q: I see the starting material disappearing, but I'm getting the de-iodinated product (2-methylpyridin-4-amine) instead of the coupled product.

A: This is Protodehalogenation , common with 2-substituted pyridines.

  • The Cause: If the Transmetallation step is slow (due to amine interference), the Pd(II)-Aryl species will grab a hydride from the solvent (especially alcohols like EtOH or iPrOH) or the base.

  • The Fix:

    • Switch Solvents: Move away from alcohols. Use 1,4-Dioxane or Toluene (anhydrous).

    • Dry Your Base: Use anhydrous K₃PO₄ or Cs₂CO₃. Water promotes protonolysis in this system.

Validated Experimental Protocols

Protocol A: Direct Suzuki Coupling (High-Throughput Method)

Best for: Rapid screening when you want to avoid protection steps.

Reagents:

  • Substrate: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) — Crucial for amine tolerance.

  • Base: K₃PO₄ (0.5 M in water, degassed) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to a vial.

  • Inert: Seal and purge with Argon (3x vacuum/fill cycles).[1] Oxygen is fatal here.

  • Solvent: Add sparged solvent and base solution via syringe.

  • Heat: Stir at 60°C. Note: Do not overheat. The C-I bond is labile; 60°C is usually sufficient. Higher temps (>100°C) promote de-iodination.

  • Monitor: Check LCMS at 2 hours.

Protocol B: The "Safety Net" (Acetylation Route)

Best for: Scale-up (>5g) or when direct coupling fails.

Step 1: Protection

  • Dissolve 5-Iodo-2-methylpyridin-4-amine in Acetic Anhydride (solvent/reagent).

  • Heat to 80°C for 2 hours.

  • Concentrate in vacuo. The resulting N-(5-iodo-2-methylpyridin-4-yl)acetamide is a non-poisoning substrate.

Step 2: Coupling

  • Use standard conditions: Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2M aq), Dioxane, 90°C.

  • Why this works: The acetyl group withdraws electron density from the nitrogen lone pair, preventing it from binding to the Palladium.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start: Direct Coupling (XPhos Pd G3, 60°C) CheckYield Check Yield (LCMS) Start->CheckYield Success Yield > 80% Proceed to Isolation CheckYield->Success Yes Fail Yield < 50% CheckYield->Fail No Analyze Analyze Byproduct Fail->Analyze Deiodinated De-iodinated Product (Protodehalogenation) Analyze->Deiodinated SM_Left Stalled / SM Remaining (Catalyst Poisoning) Analyze->SM_Left Fix_Deiod 1. Switch to Anhydrous Toluene 2. Lower Temp to 45°C Deiodinated->Fix_Deiod Fix_Poison 1. Increase Cat Loading (5%) 2. Switch to Protocol B (Acetylation) SM_Left->Fix_Poison

Figure 2: Optimization Logic. Follow the path based on your LCMS byproduct analysis.

References & Authority

  • Catalyst Deactivation Mechanisms:

    • Mechanism:[2][3][4][5][6][7][8] The formation of inactive bis-amine Pd(II) complexes is the primary mode of failure for aminopyridines.

    • Source: Paul, F., et al. "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes." Organometallics.

  • Buchwald-Hartwig/Suzuki Protocols for Aminopyridines:

    • Insight: The use of dialkylbiaryl phosphine ligands (XPhos, BrettPhos) prevents amine coordination via steric occlusion.

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science.

  • Substrate Specifics (5-Iodo-2-methylpyridin-4-amine):

    • Context: Analogous protocols for 2-amino-5-halopyridines demonstrate the necessity of protection or specialized ligands.

    • Source: BenchChem Application Notes, "Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."[1]

  • Protodehalogenation in Pyridines:

    • Insight: Electron-deficient heterocycles are prone to reductive dehalogenation in the presence of water/alcohols.

    • Source:Journal of Organic Chemistry, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions."

Disclaimer: This guide assumes standard laboratory safety practices. Palladium catalysts can be sensitizers; handle with care.

Sources

Optimization

Technical Support Center: 5-Iodo-2-methylpyridin-4-amine Integrity

The following Technical Support Guide is designed for researchers working with 5-Iodo-2-methylpyridin-4-amine . It addresses the specific chemical instability of the C–I bond in this scaffold and provides actionable prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 5-Iodo-2-methylpyridin-4-amine . It addresses the specific chemical instability of the C–I bond in this scaffold and provides actionable protocols to prevent deiodination.

Status: Operational Topic: Preventing Deiodination & Structural Degradation Target Molecule: 5-Iodo-2-methylpyridin-4-amine (CAS: 29603-39-2)

Executive Summary: The Stability Matrix

The iodine atom at the C5 position of 2-methylpyridin-4-amine is chemically labile due to the electron-donating nature of the C4-amino group, which increases electron density on the ring, and the relatively low bond dissociation energy (BDE) of the C–I bond (~60 kcal/mol).

Primary Failure Modes:

  • Protodeiodination: Replacement of Iodine with Hydrogen during Pd-catalyzed cross-coupling (Suzuki/Sonogashira).

  • Halogen Dance (Base-Catalyzed Migration): Migration of Iodine from C5 to C3 or C6 under strong basic conditions (e.g., LDA).

  • Photolytic Cleavage: Homolytic fission of the C–I bond under UV/Visible light.

Quick Reference Data
ParameterSpecificationCritical Threshold
Storage Temp 2–8°C> 25°C accelerates degradation
Atmosphere Argon/NitrogenOxygen promotes radical oxidation
Light Sensitivity HighProtect from all direct light
Base Sensitivity High (Strong Bases)pKa > 30 triggers Halogen Dance
Acid Sensitivity ModerateStable in dilute HCl/TFA

Critical Mechanisms & Prevention Strategies

Scenario A: Preventing Protodeiodination during Cross-Coupling

The Problem: During Suzuki-Miyaura coupling, the oxidative addition intermediate (Ar-Pd-I) is prone to protonolysis if water or protic solvents are present, leading to the reduced byproduct (2-methylpyridin-4-amine) rather than the coupled product.

The Mechanism (Visualized):

Protodeiodination Start Start: 5-Iodo-2-methylpyridin-4-amine OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Pd(0) Path_Good Transmetallation (with Boronic Acid) OxAdd->Path_Good Fast Cycle Path_Bad Protonolysis (Reaction with H2O/ROH) OxAdd->Path_Bad Slow Cycle / Wet Solvent Product Target Coupled Product Path_Good->Product Reductive Elimination Byproduct Deiodinated Byproduct (Ar-H) Path_Bad->Byproduct Hydride Source

Figure 1: The competition between productive coupling (Green) and destructive protodeiodination (Red).

Troubleshooting Protocol: The "Dry-Coupling" Method To prevent protodeiodination, you must accelerate transmetallation and eliminate proton sources.

  • Solvent System: Switch from aqueous mixtures (Dioxane/H2O) to Anhydrous Toluene or Anhydrous 1,4-Dioxane .

  • Base Selection: Avoid hydroxides or carbonates if possible. Use Anhydrous K3PO4 or CsF .

  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or Buchwald G3 Precatalysts ). These facilitate rapid oxidative addition and transmetallation, minimizing the lifetime of the vulnerable Pd-Ar-I species.

Scenario B: Preventing "Halogen Dance" (Iodine Migration)

The Problem: Treatment of iodopyridines with strong bases (LDA, LiTMP) causes the iodine to "dance" to a more thermodynamically stable position (often C6 or C3) via a lithiation/isomerization mechanism.

Prevention Guide:

  • Avoid: Lithium amides (LDA, LiHMDS) unless strictly necessary.

  • Alternative: If C-H activation or deprotonation is required elsewhere, use Knochel-Hauser bases (TMPMgCl·LiCl) which are more chemoselective and less prone to triggering migration at controlled temperatures.

  • Temperature Control: Never exceed -78°C during lithiation steps. Quench immediately.

Step-by-Step Protocols

Protocol 1: Optimized Suzuki Coupling (Deiodination-Resistant)

Use this protocol to couple aryl boronic acids to the C5-position without losing the iodine to reduction.

Reagents:

  • Substrate: 5-Iodo-2-methylpyridin-4-amine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (finely ground, anhydrous) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Drying: Flame-dry a reaction vial equipped with a stir bar and cool under Argon.

  • Charging: Add the iodopyridine, boronic acid, base, and catalyst to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not add water.[1]

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.[1]

    • Note: If conversion is slow, add 1 drop of degassed water (controlled proton source) only if absolutely necessary for the boronic acid activation, but try to avoid it.

  • Workup: Filter through a celite pad (removes Pd) and concentrate.

Protocol 2: Amine Protection (Retaining the Iodine)

Use this to protect the C4-amine as a Boc-carbamate without reducing the C-I bond.

Reagents:

  • Boc2O (Di-tert-butyl dicarbonate) (1.2 equiv)

  • DMAP (Catalytic, 10 mol%)

  • TEA (Triethylamine) (1.5 equiv)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Dissolve 5-Iodo-2-methylpyridin-4-amine in DCM at 0°C.

  • Add TEA and DMAP.

  • Slowly add Boc2O dissolved in DCM.

  • Warm to Room Temperature (RT) and stir.

    • Warning:Do not use NaH (Sodium Hydride) to deprotonate the amine before protection. Strong bases can trigger the halogen dance or nucleophilic attack on the iodine.

  • Quench with saturated NH4Cl.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately, and LCMS shows only the deiodinated product (2-methylpyridin-4-amine). What happened?

  • Diagnosis: "Pd-Black" formation accompanied by rapid protodeiodination. This usually indicates your catalyst decomposed before the coupling could occur, or the solvent contained significant moisture.

  • Fix: Switch to a precatalyst (like XPhos Pd G3) which is air-stable until activation. Ensure your solvent is from a fresh anhydrous bottle.

Q2: Can I use hydrogenation (H2/Pd-C) to reduce a nitro group elsewhere on the molecule?

  • Answer: No. H2/Pd-C will quantitatively cleave the C–I bond (hydrodehalogenation) within minutes.

  • Alternative: Use Fe/NH4Cl or SnCl2 for nitro reduction. These conditions are chemoselective and will leave the aryl iodide intact.

Q3: I see a new peak in NMR that looks like the iodine moved to the position next to the nitrogen (C6). Why?

  • Diagnosis: You likely used a strong base (like n-BuLi or LDA) or allowed the reaction to get too warm during a lithiation step. This is the Halogen Dance .

  • Fix: If you must use lithiation, perform a "Halogen-Magnesium Exchange" using iPrMgCl at -40°C instead of direct lithiation. This is kinetically controlled and prevents migration.

Q4: Is the compound stable in DMSO?

  • Answer: Generally yes, but DMSO can act as an oxidant at high temperatures. Avoid heating the iodopyridine in DMSO >100°C for extended periods, as this can lead to complex decomposition.

Decision Tree: Reaction Condition Selector

DecisionTree Start Goal: Modify 5-Iodo-2-methylpyridin-4-amine Q1 Targeting the Amine (C4)? Start->Q1 Q2 Targeting the Iodine (C5)? Q1->Q2 No Action1 Use Acylation/Alkylation (Avoid NaH/Strong Base) Q1->Action1 Yes Action2 Suzuki/Sonogashira Coupling Q2->Action2 Yes Detail1 Condition Check: Is water present? Action2->Detail1 Result1 High Risk of Protodeiodination Use Anhydrous Conditions Detail1->Result1 Yes Result2 Standard Coupling OK (Use Buchwald Ligands) Detail1->Result2 No

Figure 2: Logic flow for selecting safe reaction conditions.

References

  • BenchChem. (2025).[2] Preventing debromination/deiodination in reactions with Halopyridines. BenchChem Technical Guides. Link

  • Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of polysubstituted heterocycles. Heterocycles, 65(8).[3] Link

  • PubChem. (2025).[4] Compound Summary: 4-Iodopyridine Stability Data. National Library of Medicine. Link

  • Loba Chemie. (2026). Safety Data Sheet: 2-Amino-5-methylpyridine (Structural Analog).Link

  • University of Tasmania. (2023). Nuances in fundamental Suzuki-Miyaura cross-couplings of aryl iodides.Link

Sources

Troubleshooting

Base selection for optimizing Buchwald-Hartwig amination

Topic: Base Selection & Optimization Strategy[1][2] Introduction: The "Base" Bottleneck Welcome to the Catalysis Optimization Center. In Buchwald-Hartwig (B-H) amination, the base is not merely a proton acceptor; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Optimization Strategy[1][2]

Introduction: The "Base" Bottleneck

Welcome to the Catalysis Optimization Center. In Buchwald-Hartwig (B-H) amination, the base is not merely a proton acceptor; it is a kinetic gatekeeper. While the ligand controls the life of the catalyst, the base often dictates the death of the substrate.

Many researchers default to


 because it is "standard." However, 60% of B-H failures  we analyze are due to base-substrate mismatch (functional group incompatibility) or phase-transfer limitations, not catalyst death.

This guide provides a logic-driven approach to selecting the correct base, troubleshooting failures, and understanding the mechanistic "why."

The Decision Matrix: Selecting Your Base

Do not guess. Use this logic flow to select your starting base. This decision tree prioritizes functional group tolerance over raw reactivity.

BaseSelection Start START: Analyze Substrate Sensitive Contains Base-Sensitive Groups? (Esters, Nitriles, Nitro, Aldehydes) Start->Sensitive WeakBase Use Weak Inorganic Bases Sensitive->WeakBase Yes ProtonSource Acidic Proton? (Amide/Sulfonamide) Sensitive->ProtonSource No YesSensitive Yes SolubilityCheck Substrate Solubility? WeakBase->SolubilityCheck Cs2CO3 Standard: Cs2CO3 (Dioxane or Toluene) SolubilityCheck->Cs2CO3 Good Solubility K3PO4 Alternative: K3PO4 (Requires H2O/tBuOH) SolubilityCheck->K3PO4 Poor Solubility (Needs polarity) NoSensitive No ProtonSource->Cs2CO3 Yes (pKa < 15) StrongBase Standard: NaOtBu (Fastest Kinetics) ProtonSource->StrongBase No (Anilines/Alkyl amines) LiHMDS Silyl-Protected Amines or High pKa Substrates StrongBase->LiHMDS If NaOtBu fails or silyl group present

Figure 1: Diagnostic logic for initial base selection. Note that "Sensitive" groups generally preclude the use of alkoxides due to nucleophilic attack.

Technical Data: Base Profiles

Comparison of standard bases used in Pd-catalyzed C-N coupling.

BaseClassApprox pKa (DMSO)*Solubility ProfilePrimary Use CaseCritical Limitations
NaOtBu Alkoxide~29Soluble in Toluene/THFUnactivated aryl chlorides; Anilines; Alkyl amines.Incompatible with esters, nitriles, nitro groups, and enolizable ketones.
Cs₂CO₃ Carbonate~10-12 (Heterogeneous)Low in Toluene; Moderate in DioxaneUniversal Standard for functionalized substrates.Slow kinetics. Requires high stirring rates (heterogeneous).
K₃PO₃ Phosphate~12Low (Requires water/alcohol)Amides; Sulfonamides; Base-sensitive substrates.Often requires reaction to be run as a slurry or with water (2-4%).
LiHMDS Silylamide~30Soluble in THF/TolueneHigh pKa amines; Silyl-protected amines.Extremely moisture sensitive. Can cause epimerization.
DBU Organic~12Fully SolubleContinuous flow chemistry; Homogeneous systems.Can coordinate to Pd and poison the catalyst (acting as a ligand).

*Note: pKa values are approximate for DMSO. Effective basicity varies significantly by solvent and aggregation state.

Mechanistic Insight: The "Why"

Understanding the mechanism allows you to troubleshoot "invisible" failures. The base is involved in the turnover-limiting step for many difficult couplings.

The Critical Step: The base must deprotonate the Pd(II)-amine complex to form the Pd(II)-amido species. If the base is too weak or insoluble, this equilibrium lies to the left, and reductive elimination cannot occur.

Mechanism Pd0 Pd(0)-L PdII_ArX L-Pd(II)-Ar(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [L-Pd(II)-Ar(NHR2)]+ PdII_ArX->PdII_Amine HNR2 AmineBind Amine Binding PdII_Amido L-Pd(II)-Ar(NR2) PdII_Amine->PdII_Amido BASE (-HX) BaseStep DEPROTONATION (The Base Role) PdII_Amido->Pd0 Product Release Product Ar-NR2 PdII_Amido->Product RedElim Reductive Elimination

Figure 2: The Catalytic Cycle. The "Base Step" (Deprotonation) is often the bottleneck when using weak bases with electron-rich amines.

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: My substrate contains an ester. I used NaOtBu and the ester disappeared/hydrolyzed. What happened? A: NaOtBu is a strong nucleophile as well as a base. At the elevated temperatures of B-H couplings (80-100°C), it attacks esters.

  • Fix: Switch to Cs₂CO₃ or K₃PO₄ . These are non-nucleophilic bases. If kinetics are slow, switch to a more active ligand (e.g., BrettPhos or XPhos) rather than a stronger base.

Q2: I am using Cs₂CO₃ in Toluene, but conversion is <10%. The catalyst is active (no Pd black). A: This is likely a solubility/phase transfer issue . Cs₂CO₃ is insoluble in toluene. The reaction only happens on the surface of the carbonate particle.

  • Fix 1: Add a trace of water (1-2% v/v) or t-BuOH to act as a proton shuttle.

  • Fix 2: Switch solvent to 1,4-Dioxane or t-Amyl alcohol , which solubilize the inorganic base better than toluene.

  • Fix 3: Ensure you are stirring vigorously (1000+ RPM).

Q3: The reaction turns black immediately upon adding the base. A: "Pd Black" indicates catalyst decomposition. Strong bases can promote the reduction of Pd(II) to Pd(0) outside the catalytic cycle, or strip ligands.

  • Fix: Ensure your ligand:Pd ratio is sufficient (typically 1.2:1 or 2:1 for monodentates). If using a strong base, add it last, or switch to a precatalyst (e.g., XPhos Pd G4) which is more robust than mixing Pd(OAc)₂ + Ligand.

Q4: I see dehalogenation (Ar-H) instead of amination. A: This is common when using alcoholic solvents (isopropanol, ethanol) with strong bases. The solvent acts as a hydride source (beta-hydride elimination from the alkoxide).

  • Fix: Switch to non-protic solvents like Toluene or Dioxane . If you must use an alcohol, use t-Amyl alcohol (cannot undergo beta-hydride elimination).

Standard Protocol: The "Base Screen"

Do not rely on one condition. Run this micro-screen for new substrates.

Objective: Identify the compatible base class in under 4 hours. Scale: 0.1 mmol (Reaction vial).

Setup: Prepare 3 vials. Load Pd-Precatalyst (e.g., BrettPhos Pd G4, 2 mol%) and Substrates (1.0 equiv Ar-Cl, 1.2 equiv Amine).

  • Vial A (The Hammer): NaOtBu (1.5 equiv) in Toluene.

    • Tests: Maximum reactivity.

  • Vial B (The Gentle): Cs₂CO₃ (2.0 equiv) in 1,4-Dioxane.

    • Tests: Functional group tolerance.[1]

  • Vial C (The Shuttle): K₃PO₄ (2.0 equiv) in t-BuOH.

    • Tests: Proton-shuttle assisted pathway (good for amides).

Execution:

  • Heat all to 80°C.

  • Sample at 1 hour for LCMS.

  • Analysis:

    • If A works but B/C fail: Your amine is sterically hindered or electronically deactivated; requires strong deprotonation.

    • If A fails (complex mixture) but B works: Your substrate is base-sensitive.

    • If all fail: The issue is likely the Ligand (Oxidative Addition failure) or the Electrophile, not the base.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ingoglia, B. T., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination.[3][1][4][5][6][7][8] Journal of the American Chemical Society, 136(3), 1152–1160.

  • Maiti, D., et al. (2009). Base Selection in Palladium-Catalyzed Amination. Chemical Science, 1, 27.

Sources

Troubleshooting

Monitoring 5-Iodo-2-methylpyridin-4-amine reactions by TLC and LC-MS

This technical guide details the monitoring of 5-Iodo-2-methylpyridin-4-amine (CAS: 214353-17-0 / 849353-19-1) during reaction optimization. This intermediate, often used in structure-activity relationship (SAR) studies...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the monitoring of 5-Iodo-2-methylpyridin-4-amine (CAS: 214353-17-0 / 849353-19-1) during reaction optimization. This intermediate, often used in structure-activity relationship (SAR) studies for kinase inhibitors, presents specific analytical challenges due to the heavy iodine atom (lipophilicity/mass defect) and the aminopyridine core (basicity/polarity).

Technical Profile: 5-Iodo-2-methylpyridin-4-amine

PropertyValueAnalytical Implication
Formula

Distinct mass defect due to Iodine.
MW 234.04 g/mol Monoisotopic mass is dominated by

.
Exact Mass 233.965Expect

at m/z 234.97 .
Basicity Basic (Pyridine N)Critical : Will streak on standard silica TLC and tail on C18 columns without pH modification.
LogP ~1.9Moderately lipophilic; retains well on C18 but requires polar solvents for TLC elution.
UV

~250-280 nm
Strong absorption due to the pyridine ring; UV 254 nm is the primary detection method.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Core Challenge: The aminopyridine moiety interacts strongly with acidic silanol groups on silica gel plates, causing "streaking" (comet tails) that masks impurities.

Q: My starting material streaks from the baseline to the solvent front. How do I fix this?

A: You must suppress the ionization of the pyridine nitrogen. Standard solvents (Hexane/EtOAc) are insufficient.

  • The Fix: Pre-treat the silica plate or add a base to your eluent.

    • Method A (Additive): Add 1–2% Triethylamine (TEA) or 1%

      
       to your solvent system (e.g., DCM:MeOH:NH4OH 95:4:1).
      
    • Method B (Plate Pre-treatment): Dip the empty TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your sample. This neutralizes the acidic silanols.

Q: Which stain is most specific for this intermediate?

A: While UV (254 nm) is the primary visualization tool, chemical stains provide confirmation of functional group integrity.

  • Ninhydrin: Stains the primary amine (

    
    ) at C4. Expect a pink/purple  spot upon heating.[1] If the amine is acylated or substituted during the reaction, this stain will fail or change color.
    
  • Iodine Chamber: The iodine atom on the ring makes the molecule lipophilic, allowing it to uptake iodine vapor rapidly. Expect a brown/yellow spot.[1][2][3]

TLC Decision Logic (Graphviz)

TLC_Logic Start Start: TLC Development Streak Is the spot streaking? Start->Streak Base Add 1% TEA or NH4OH to eluent Streak->Base Yes Vis Visualization Strategy Streak->Vis No Base->Vis UV UV 254 nm (Primary) Vis->UV Nin Ninhydrin Stain (Confirm -NH2) Vis->Nin

Figure 1: Decision tree for optimizing TLC separation of basic aminopyridines.

Module 2: LC-MS Method Development & Troubleshooting

Core Challenge: The iodine atom is labile under certain MS conditions, and the basic nitrogen causes peak tailing at neutral pH.

Q: I see a "Ghost Peak" at m/z 109. What is it?

A: This is likely an in-source fragmentation artifact.

  • Mechanism: The C-I bond is relatively weak. Under high desolvation temperatures or high cone voltages, the iodine can be cleaved (De-iodination).

  • Math:

    
    .
    
  • Validation: Lower the fragmentor voltage/cone voltage. If the 109 peak decreases while 235 increases, it is an artifact, not a byproduct.

Q: The peak shape is broad and tails significantly. Should I use TFA?

A: Avoid Trifluoroacetic Acid (TFA) in LC-MS if possible, as it suppresses ionization (signal killing).

  • Better Alternative: Use Ammonium Bicarbonate (10mM, pH 10) or Ammonium Formate (pH 3-4) .

    • High pH (pH 10): Keeps the pyridine de-protonated (neutral), allowing it to interact purely hydrophobically with the C18 column. This often yields the sharpest peaks for basic drugs.

    • Low pH (Formic Acid): Fully protonates the pyridine. If you must use low pH, use a "Charged Surface Hybrid" (CSH) column or HSS T3 column designed to tolerate positive charges without tailing.

Q: How do I calculate the exact mass for the [M+H]+ ion?

A: Do not use the average molecular weight (234.04). Mass spectrometry sees isotopes.

  • Iodine is monoisotopic (

    
    ).
    
  • Carbon is mostly

    
    .
    
  • Calculation:

    
    .
    
  • Protonated

    
    .
    

Module 3: Reaction Monitoring Protocols

Scenario A: Suzuki Coupling (C-I bond activation)
  • Reaction: 5-Iodo-2-methylpyridin-4-amine + Aryl Boronic Acid

    
     Product.
    
  • Monitoring Target: Disappearance of m/z 235; Appearance of Product Mass.

  • Watch Out: De-iodination byproduct (2-methylpyridin-4-amine, m/z 109) is a common chemical side product in Pd-catalyzed reactions (protodehalogention), not just an MS artifact.

    • Differentiation: In LC-MS, the chemical byproduct (m/z 109) will have a different retention time (earlier eluting) than the artifact generated from the parent peak (which co-elutes with the parent).

Scenario B: Amide Coupling (Amine activation)
  • Reaction: 5-Iodo-2-methylpyridin-4-amine + Acid Chloride

    
     Amide.
    
  • Monitoring Target: Shift in retention time. The amide will be significantly less polar (later eluting on Reverse Phase) and lose the ability to stain with Ninhydrin.

  • Mass Shift:

    
    .
    
Experimental Workflow Diagram

Workflow cluster_LCMS LC-MS Analysis Sample Reaction Aliquot Quench Quench (MeOH/ACN) Sample->Quench Filter Filter (0.2 µm) Quench->Filter Inj Injection Filter->Inj Sep Gradient: 5-95% B (High pH Buffer) Inj->Sep Det MS Detection (ESI+) Sep->Det

Figure 2: Standardized sample preparation and analysis workflow.

Summary of Analytical Conditions

ParameterRecommendationRationale
LC Column C18 (e.g., Waters BEH or CSH)CSH resists basic tailing; BEH is stable at high pH.
Mobile Phase A Water + 10mM

(pH 10)
Neutralizes basic pyridine for sharp peaks.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 5 minGeneral screening gradient covering polar to non-polar.
MS Mode ESI PositiveBasic amines protonate easily (

).
TLC Solvent DCM / MeOH /

(90:9:1)
Ammonia prevents streaking on silica.

References

  • PubChem . 5-iodo-2-methylpyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Li, A.C., et al. (2018). Use of high pH mobile phases for LC-MS bioanalysis. Biomedical Chromatography. Available at: [Link]

  • Chemistry LibreTexts . TLC Visualization Methods. Available at: [Link]

  • Waters Corporation . Effect of pH on Peak Shape for Basic Compounds. Application Note. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis &amp; Optimization: 5-Iodo-2-methylpyridin-4-amine Cross-Coupling Products

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of reaction efficiency, spectroscopic signatures, and product validation fo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of reaction efficiency, spectroscopic signatures, and product validation for the 5-iodo scaffold versus its halogenated alternatives.

Introduction: The Strategic Value of the 5-Iodo Scaffold

In the development of kinase inhibitors—specifically those targeting the ATP hinge region—5-Iodo-2-methylpyridin-4-amine (CAS: 56266-90-9) serves as a critical "lynchpin" intermediate. Unlike its chlorinated or brominated analogs, the 5-iodo variant offers a unique reactivity profile that allows for mild, late-stage functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

However, the use of the iodo-precursor introduces specific analytical challenges and advantages. This guide objectively compares the 5-Iodo scaffold against the industry-standard 5-Bromo alternative, focusing on the spectroscopic characterization of their cross-coupling products. We provide field-proven protocols to distinguish the desired biaryl product from common by-products (de-halogenated species and homocouplings) using NMR and MS methodologies.

Comparative Analysis: 5-Iodo vs. 5-Bromo Precursors

The choice between the 5-Iodo and 5-Bromo precursors dictates not only the reaction conditions but also the analytical strategy required for validation.

A. Reactivity & Efficiency Profile
Feature5-Iodo-2-methylpyridin-4-amine 5-Bromo-2-methylpyridin-4-amine Implication for Synthesis
Bond Dissociation Energy Low (C-I bond is weak)Moderate (C-Br bond is stronger)Iodo undergoes oxidative addition faster, allowing milder temps (40-60°C).
Catalyst Compatibility High reactivity; risk of Pd-I₂ poisoningStable; requires active ligands (e.g., SPhos, XPhos)Iodo works with simple Pd(PPh₃)₄; Bromo often needs Pd(dppf)Cl₂.
Side Reactions De-iodination (reductive elimination) is commonHomocoupling is less frequentIodo products must be monitored for the "des-iodo" impurity (M-126).
Cost & Stability Higher cost; Light-sensitiveLower cost; Bench-stableIodo requires amber glassware and fresh prep.
B. Spectroscopic Differentiators (The "Fingerprint")

The most reliable way to confirm the identity of the starting material (SM) versus the product is through specific spectroscopic markers.

  • 13C NMR Heavy Atom Effect: The Carbon-5 (C-5) attached to Iodine exhibits a significant shielding effect (upfield shift), often appearing at 90–100 ppm . In contrast, the C-Br analog appears further downfield (~110–120 ppm).

  • Mass Spectrometry (Isotopes):

    • Iodo (SM): Monoisotopic (Single peak at M+H).

    • Bromo (Alternative): Distinct 1:1 doublet (M and M+2) due to ⁷⁹Br/⁸¹Br isotopes.

    • Product: Loss of the halogen pattern; appearance of the aryl fragment mass.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is optimized for the 5-Iodo substrate to minimize de-iodination, a common failure mode when applying "standard" conditions meant for bromides.

Workflow Diagram: Reaction & Analysis

ReactionWorkflow SM Start: 5-Iodo-2-methylpyridin-4-amine Reaction Reaction: DME/H2O 60°C, 4-12 h SM->Reaction Reagents Boronic Acid (1.2 eq) Pd(PPh3)4 (5 mol%) Na2CO3 (2M) Reagents->Reaction Check Checkpoint: LCMS (Target M+H vs SM M+H) Reaction->Check Check->Reaction Incomplete Workup Workup: EtOAc Extr. Brine Wash Check->Workup Conversion >95% Purification Column Chromatography (DCM/MeOH) Workup->Purification Analysis Validation: 1H NMR & 13C NMR Purification->Analysis

Caption: Optimized workflow for converting 5-iodo-2-methylpyridin-4-amine to 5-aryl derivatives, featuring critical LCMS checkpoints.

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon, charge a reaction vial with 5-Iodo-2-methylpyridin-4-amine (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add degassed DME:Water (3:1) . Note: DMF can be used but often promotes de-iodination at high temps.

  • Base: Add Na₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).

  • Reaction: Heat to 60°C . Crucial: Do not exceed 80°C initially. The C-I bond is labile; high heat promotes homocoupling.

  • Monitoring (Self-Validating Step):

    • Take an aliquot at 1 hour.

    • LCMS Check: Look for disappearance of SM (m/z ~235) and appearance of Product (m/z = 235 - 127 + Aryl_Mass - 1).

    • Failure Mode: If you see a peak at m/z ~109 (2-methylpyridin-4-amine), the iodine has been reduced (de-halogenation). Lower temperature and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography using a gradient of DCM to 10% MeOH/DCM. The amino group makes the product polar; add 1% Et₃N to the eluent to prevent tailing.

Spectroscopic Characterization Guide

Validating the structure of the reaction product requires distinguishing it from the starting material and potential regioisomers.

Analytical Decision Tree

DecisionTree Sample Isolated Product NMR_H 1H NMR (DMSO-d6) Sample->NMR_H Aryl_Signals New Aryl Signals? NMR_H->Aryl_Signals H6_Shift H-6 Shift Check Aryl_Signals->H6_Shift Yes Fail_SM Recovered SM (5-Iodo) Aryl_Signals->Fail_SM No C13_Check 13C NMR Check H6_Shift->C13_Check H-6 Downfield (>8.0 ppm) Fail_Red By-Product (De-iodinated) H6_Shift->Fail_Red H-6 Upfield (<8.0 ppm) Success CONFIRMED PRODUCT (5-Aryl-2-methylpyridin-4-amine) C13_Check->Success No C-I (90-100 ppm) New Ar-C signals

Caption: Logic flow for validating the cross-coupling product using NMR data.

Data Summary: Expected Chemical Shifts

The following table compares the Starting Material (SM) , the Product , and the common De-iodinated Impurity .

NucleusAssignmentSM: 5-Iodo-2-methylpyridin-4-amine Product: 5-Phenyl-2-methylpyridin-4-amine (Example)Impurity: 2-methylpyridin-4-amine
¹H NMR H-3 (Singlet)~6.45 ppm~6.50 ppm~6.40 ppm (Doublet/Singlet)
H-6 (Singlet)~8.30 ppm (Deshielded by I)~7.90 - 8.10 ppm (Shifted by Aryl)~8.05 ppm (Doublet, J~5Hz)
H-5 (No Proton)(No Proton)~6.35 ppm (dd, coupled to H-6)
¹³C NMR C-5 (Ipso)~95 - 100 ppm (Shielded by I)~120 - 130 ppm (Aryl-C)~108 ppm (CH)
MS (ESI) [M+H]⁺ 235.0 (Monoisotopic)185.1 (Example for Phenyl)109.1

Key Interpretation Insights:

  • The H-6 Singlet: In the 5-Iodo SM, H-6 is a sharp singlet due to the lack of a proton at C-5. In the de-iodinated impurity, H-6 becomes a doublet (coupling with H-5). This is the fastest way to check for de-halogenation.

  • The C-5 Carbon: If you observe a carbon signal around 95 ppm , you still have the unreacted Iodo-precursor. The Suzuki product will shift this carbon significantly downfield to the aromatic region (120+ ppm).

References

  • BenchChem Technical Support. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem, 2025.[1]

  • National Institutes of Health (NIH). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PubChem / J. Med. Chem. [2]

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI, 2017.

  • ChemicalBook. NMR Spectrum Data for Aminomethylpyridines. ChemicalBook Database.

  • Royal Society of Chemistry (RSC). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Advances, 2023.

Sources

Comparative

In vitro testing of 5-Iodo-2-methylpyridin-4-amine derivatives

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Iodo-2-methylpyridin-4-amine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Iodo-2-methylpyridin-4-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of 5-Iodo-2-methylpyridin-4-amine derivatives. Given that this specific chemical series represents a novel area of investigation, direct, publicly available experimental data is limited. Therefore, this document establishes a robust, self-validating testing paradigm by leveraging established methodologies and comparative data from structurally related aminopyridine and kinase inhibitor classes. The protocols and insights herein are designed to guide researchers in generating high-quality, reproducible data to elucidate the therapeutic potential of these compounds.

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[1][2] The inclusion of an iodine atom at the 5-position can significantly influence pharmacokinetic and pharmacodynamic properties, potentially enhancing target binding affinity or modifying metabolic stability.[3] This guide will focus on two primary areas of in vitro testing critical for novel drug candidates: biochemical kinase inhibition and cell-based anti-proliferative activity.

Part 1: Biochemical Assays for Direct Target Engagement & Potency

The first crucial step is to determine if the synthesized derivatives directly interact with and inhibit their putative targets, which are often protein kinases.[4] Biochemical assays isolate the target enzyme from the complex cellular environment, allowing for a clean assessment of potency and mechanism of action.

Rationale for Method Selection

We will compare two common biochemical assay formats: radiometric assays, the traditional gold standard, and luminescence-based assays, which offer a non-radioactive, high-throughput alternative.

  • Radiometric Assays (e.g., [³²P]-ATP Filter Binding): These assays are highly sensitive and directly measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[5] This method is robust and less prone to interference from compound autofluorescence or light scattering. However, it requires specialized handling of radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted back to ATP in a subsequent reaction that fuels a luciferase-luciferin reaction.[6] The resulting light output is directly proportional to kinase activity. This format is ideal for high-throughput screening (HTS) due to its simplicity and non-radioactive nature.[7]

Experimental Workflow: Biochemical Kinase Inhibition Screening

The following diagram illustrates a typical workflow for screening and validating potential kinase inhibitors.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity & Mechanism A Compound Library (5-Iodo-2-methylpyridin-4-amine Derivatives) B High-Throughput Screen (HTS) (e.g., ADP-Glo™ Assay) Single High Concentration (e.g., 10 µM) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Generate 10-point Dose-Response Curves for Primary Hits C->D E Calculate IC50 Values (Concentration for 50% Inhibition) D->E F Profile Potent Hits Against a Panel of Related Kinases (Selectivity Profiling) E->F G Mechanism of Action Studies (e.g., ATP Competition Assays) E->G H Identify Lead Candidates (Potent & Selective) F->H G->H

Caption: Workflow for identifying and characterizing kinase inhibitors.

Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP Solution

  • Test Compounds (serial dilutions in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-Iodo-2-methylpyridin-4-amine derivatives in DMSO. Then, dilute these into the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a 2X kinase/substrate mixture.

  • Initiate Kinase Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: Potency of Aminopyridine-Based Inhibitors

The following table presents IC₅₀ data for various aminopyridine derivatives against different kinases, illustrating the expected range of potencies for this compound class. This serves as a benchmark for evaluating novel 5-Iodo-2-methylpyridin-4-amine derivatives.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2-Amino-4-methylpyridine AnalogueiNOS193[1]
5-Aminomethyl-pyridine DerivativeDPP-410[8]
Imidazo[4,5-b]pyridine DerivativeColon Carcinoma Cell Line400[2]

Part 2: Cell-Based Assays for Phenotypic Effects

While biochemical assays measure direct target inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a desired biological effect, such as inhibiting cancer cell proliferation.[9]

Rationale for Method Selection

Understanding a compound's effect on cell viability and proliferation is a cornerstone of drug discovery.[7] We will compare two widely used methods:

  • Metabolic Assays (e.g., MTT/XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which reduces a tetrazolium salt (like MTT or XTT) to a colored formazan product.[7] The amount of color produced is proportional to the number of metabolically active, viable cells.

  • ATP Content Assays (e.g., CellTiter-Glo®): This luminescence-based assay measures the amount of ATP present in a cell culture, which is a direct indicator of the number of viable cells.[7] Upon cell lysis, a luciferase reaction generates a light signal proportional to the ATP concentration. This method is generally considered more sensitive than metabolic assays.[7]

Experimental Workflow: Cell-Based Anti-Proliferation Assay

This diagram outlines the process for assessing the anti-proliferative effects of the compounds on cancer cell lines.

G cluster_0 Step 1: Cell Culture cluster_1 Step 2: Compound Treatment cluster_2 Step 3: Data Acquisition & Analysis A Select Cancer Cell Line (e.g., MCF-7, K562) B Seed Cells into 96-well Plates at Optimal Density A->B C Incubate for 24h (Allow cells to adhere) B->C D Prepare Serial Dilutions of Test Compounds C->D E Add Compounds to Cells (Include Vehicle Control) D->E F Incubate for 72h E->F G Add CellTiter-Glo® Reagent (Lyses cells & generates signal) F->G H Measure Luminescence G->H I Calculate GI50 Values (Concentration for 50% Growth Inhibition) H->I

Caption: Workflow for a cell-based anti-proliferation assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present.[10]

Materials:

  • Human Cancer Cell Lines (e.g., MCF-7 breast cancer, K562 leukemia)

  • Complete Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Test Compounds (serial dilutions)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (medium with DMSO).[11]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's instructions.

  • Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Plate Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to the vehicle control and plot the results against the log of the compound concentration to determine the GI₅₀ (50% growth inhibition) value.

Comparative Data: Anti-Proliferative Activity of Related Compounds

This table shows the anti-proliferative activity of various kinase inhibitors, providing a reference point for the expected efficacy of novel 5-Iodo-2-methylpyridin-4-amine derivatives in cell-based assays.

CompoundCell LineAssay TypeGI₅₀ / IC₅₀Reference
BosutinibK562 (CML)Not Specified8 nM[11]
LenvatinibHUVEC (Endothelial)Not Specified4.6 nM[11]
4-Aminoquinoline DerivativeMDA-MB-468 (Breast)Not Specified1.8 µM[11]

Conclusion and Future Directions

This guide outlines a foundational in vitro testing cascade for a novel chemical series, the 5-Iodo-2-methylpyridin-4-amine derivatives. By employing a combination of direct target engagement assays and phenotypic cell-based screens, researchers can efficiently identify potent and selective lead candidates. The provided protocols for luminescence-based kinase and cell viability assays represent robust, high-throughput methods for generating reliable dose-response data. The comparative data from related aminopyridine structures offer valuable benchmarks for success.

Future work should focus on expanding the selectivity profile of promising hits against a broad kinase panel and investigating their mechanism of action in more complex cellular models, such as 3D tumor spheroids, to better predict in vivo efficacy.[10]

References

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • Multispan, Inc. (n.d.). Cell Proliferation Assays.
  • Bantscheff, M. (2010). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich.
  • Thermo Fisher Scientific. (n.d.). CyQUANT Cell Proliferation Assays.
  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Jägle, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel).
  • BMG LABTECH. (2020). Kinase assays.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Chem-Impex. (n.d.). 2-Amino-5-iodo-4-methylpyridine.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society.
  • Wang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • BenchChem. (n.d.). In Vitro Biological Effects of 6-Iodo-3-methylquinolin-4-amine: A Comparative Guide.
  • Smodis, J., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry.
  • Glavas-Obrovac, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2-methylpyridin-4-amine

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Iodo-2-methylpyridin-4-amine. As researchers and drug development professionals, our commitment to safety and environmental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Iodo-2-methylpyridin-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build your confidence in managing halogenated pyridine waste streams by explaining not just the "how," but the critical "why" behind each procedural step.

Hazard Profile and Risk Assessment: Understanding the "Why"

5-Iodo-2-methylpyridin-4-amine is a halogenated organic compound. Its structure, combining a pyridine ring with an amine group and an iodine atom, dictates its reactivity and toxicological profile. While comprehensive data for this specific molecule may be limited, the hazards can be inferred from its chemical class and available safety data for similar compounds.

The primary risks associated with this and similar chemicals necessitate a stringent disposal protocol. It is classified as toxic if swallowed and may be fatal if it comes into contact with the skin.[1] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Hazard ClassificationDescriptionRationale and Implication for Disposal
Acute Toxicity (Oral, Dermal) Toxic if swallowed; Potentially fatal in contact with skin.[1][2]Direct contact must be avoided at all costs. All waste, including contaminated PPE and labware, is considered hazardous and must not enter standard waste streams.
Skin/Eye Irritation Causes serious skin and eye irritation.[1][3]Mandates the use of gloves and safety goggles. Any contaminated surface or material becomes hazardous waste.
Respiratory Irritation May cause respiratory irritation, especially in powder or dust form.[1]Handling should occur in a well-ventilated area or chemical fume hood.[4][5] Dust generation must be minimized during cleanup and packaging.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and require specific disposal methods. Discharge into drains or the environment must be avoided.[4]Prohibits sewer disposal. This compound must be segregated as halogenated organic waste for specialized incineration.

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of 5-Iodo-2-methylpyridin-4-amine is its strict segregation as halogenated organic waste .

Why is this critical?

  • Solvent Recovery: Many non-halogenated organic solvents can be recycled or recovered for energy (fuel blending). Contamination with halogens (Iodine, Chlorine, Bromine, Fluorine) makes this process impossible and can damage recovery equipment.[6]

  • Incineration Requirements: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen iodide) produced during combustion. Disposing of it with general chemical waste can lead to the release of corrosive and toxic pollutants.[4]

Mixing this compound with non-halogenated waste streams increases disposal costs and environmental risk.[6]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step 1: Waste Identification and Collection
  • Solid Waste: Collect pure 5-Iodo-2-methylpyridin-4-amine, along with any grossly contaminated items (e.g., weigh boats, spatulas, paper towels), in a designated, compatible waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is classified as halogenated waste. Collect this in a separate, clearly marked liquid waste container.

  • Personal Protective Equipment (PPE): Contaminated gloves, bench coats, and other disposable PPE must be collected as solid hazardous waste.

Step 2: Select the Correct Waste Container
  • Container Type: Use only containers approved for hazardous waste. For solids, this is typically a high-density polyethylene (HDPE) pail or drum. For liquids, use a designated halogenated solvent container, which is often a plastic-coated glass bottle or an HDPE carboy.[6][8]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid. Never overfill containers; a maximum of 90% capacity is the standard rule to allow for expansion.[8]

Step 3: Proper Labeling

Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container.

  • Affix a hazardous waste label to the container before adding any waste.

  • Clearly write "Hazardous Waste" and list all chemical constituents by their full name (e.g., "5-Iodo-2-methylpyridin-4-amine," "Methanol"). Do not use abbreviations or chemical formulas.

  • Indicate the approximate percentages of each component.

  • Mark all relevant hazard checkboxes (e.g., Toxic, Irritant).

Step 4: Safe On-Site Storage
  • Location: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the lab personnel.

  • Segregation: Store the halogenated waste container separately from non-halogenated, acidic, or basic waste streams to prevent accidental mixing.[9]

  • Containment: Keep containers in secondary containment (e.g., a spill tray) to contain any potential leaks.

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[8]

Step 5: Final Disposal
  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 5-Iodo-2-methylpyridin-4-amine and associated materials.

G cluster_0 start Waste Generation (5-Iodo-2-methylpyridin-4-amine) is_solid Is the waste primarily solid (powder, contaminated labware)? start->is_solid is_liquid Is the waste primarily liquid (dissolved in solvent)? is_solid->is_liquid No solid_container Collect in labeled 'Halogenated Organic Solid Waste' container. is_solid->solid_container Yes liquid_container Collect in labeled 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_container Yes storage Store container in Satellite Accumulation Area. Keep closed. Use secondary containment. solid_container->storage liquid_container->storage ehs_pickup Arrange for pickup by EHS / Licensed Waste Contractor. storage->ehs_pickup caption Disposal Workflow for 5-Iodo-2-methylpyridin-4-amine

Caption: Disposal Workflow for 5-Iodo-2-methylpyridin-4-amine.

Emergency Procedures for Spills

In the event of an accidental spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For large spills or if dust is airborne, respiratory protection is required.[1]

  • Contain the Spill: Cover the spill with a chemical absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Clean-Up:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills, once absorbed, scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.

References

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 35944-2. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • University of Wisconsin System. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Case Western Reserve University - Environmental Health and Safety. (2023). Disposal of Iodine. Retrieved from [Link]

  • National Service Center for Environmental Publications (NSCEP). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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